molecular formula C6H11NO3 B118212 2-Morpholin-4-YL-2-oxoethanol CAS No. 51068-78-1

2-Morpholin-4-YL-2-oxoethanol

Cat. No.: B118212
CAS No.: 51068-78-1
M. Wt: 145.16 g/mol
InChI Key: PHCSTEJVICOGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-YL-2-oxoethanol is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-6(9)7-1-3-10-4-2-7/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCSTEJVICOGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424295
Record name 2-MORPHOLIN-4-YL-2-OXOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51068-78-1
Record name 2-MORPHOLIN-4-YL-2-OXOETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-(morpholin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-yl-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the morpholine derivative, 2-Morpholin-4-yl-2-oxoethanol. This compound, also known as 2-hydroxy-1-(morpholin-4-yl)ethanone, holds potential as a building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway and details the expected analytical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process. The first step involves the acylation of morpholine with chloroacetyl chloride to yield the intermediate, 4-(2-chloroacetyl)morpholine. The subsequent step is the hydrolysis of the chloro group to a hydroxyl group, affording the final product.

Step 1: Synthesis of 4-(2-Chloroacetyl)morpholine

This procedure is adapted from the work of Khammas and Hamood (2016).[1]

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, a mixture of morpholine (0.025 mol) and triethylamine (0.025 mol) in diethyl ether (15 mL) is prepared.

  • The flask is cooled in an ice bath to 5-10°C.

  • Chloroacetyl chloride (0.025 mol) is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is stirred for 6 hours at the same temperature and then left to stir at room temperature for 24 hours.

  • The reaction mixture is then poured into crushed ice.

  • The resulting solid precipitate, 4-(2-chloroacetyl)morpholine, is collected by filtration, dried, and can be recrystallized from ethanol and water.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)Volume/Mass
Morpholine87.120.0252.18 g (2.18 mL)
Triethylamine101.190.0252.53 g (3.48 mL)
Chloroacetyl chloride112.940.0252.82 g (1.99 mL)
Diethyl ether74.12-15 mL

Table 1: Reagents and their quantities for the synthesis of 4-(2-chloroacetyl)morpholine.

Synthesis_Step1 Synthesis of 4-(2-Chloroacetyl)morpholine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Morpholine Morpholine Reaction Acylation Morpholine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Solvent Diethyl Ether Solvent->Reaction Base Triethylamine Base->Reaction Temperature 0-10°C then RT Temperature->Reaction Intermediate 4-(2-Chloroacetyl)morpholine Reaction->Intermediate

Figure 1: Synthesis workflow for 4-(2-Chloroacetyl)morpholine.

Step 2: Hydrolysis of 4-(2-Chloroacetyl)morpholine

Proposed Experimental Protocol:

  • Method A: Direct Hydrolysis: 4-(2-chloroacetyl)morpholine is dissolved in a suitable solvent mixture, such as aqueous acetone or aqueous tetrahydrofuran. A base, such as sodium hydroxide or potassium carbonate, is added, and the mixture is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralization and extraction of the product.

  • Method B: Acetate Intermediate: 4-(2-chloroacetyl)morpholine is reacted with a nucleophile like sodium acetate in a solvent such as acetic acid or dimethylformamide. This forms an acetate ester intermediate, which is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.

Reactant/ReagentMolecular Weight ( g/mol )Role
4-(2-Chloroacetyl)morpholine163.61Starting Material
Sodium Hydroxide40.00Base (Method A)
Sodium Acetate82.03Nucleophile (Method B)
Acetone/Water or THF/Water-Solvent (Method A)
Acetic Acid or DMF-Solvent (Method B)

Table 2: Proposed reagents for the hydrolysis of 4-(2-chloroacetyl)morpholine.

Synthesis_Step2 Hydrolysis to this compound cluster_start Starting Material cluster_conditions Conditions cluster_product Final Product Intermediate 4-(2-Chloroacetyl)morpholine Reaction Hydrolysis Intermediate->Reaction Reagent Base (e.g., NaOH) or Nucleophile (e.g., NaOAc) Reagent->Reaction Solvent Aqueous Solvent Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Figure 2: Proposed workflow for the hydrolysis step.

Characterization of this compound

As of the writing of this guide, detailed experimental characterization data for this compound is not widely published. However, based on the chemical structure and data from similar compounds, the following spectral characteristics can be predicted.

PropertyPredicted Value
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance White to off-white solid or viscous oil
Melting Point Not available

Table 3: Predicted Physical and Chemical Properties.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ 3.4-3.8 (m, 8H): Multiplet corresponding to the eight protons of the morpholine ring.

  • δ 4.2-4.4 (s, 2H): Singlet for the two protons of the methylene group adjacent to the hydroxyl group.

  • δ 4.5-5.0 (br s, 1H): Broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ 42-47 (t): Two signals for the two carbons of the morpholine ring adjacent to the nitrogen atom.

  • δ 66-68 (t): Two signals for the two carbons of the morpholine ring adjacent to the oxygen atom.

  • δ 60-65 (t): Signal for the carbon of the methylene group bearing the hydroxyl group.

  • δ 168-172 (s): Signal for the carbonyl carbon.

FTIR (Fourier-Transform Infrared Spectroscopy):

  • 3400-3200 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • 1650-1630 cm⁻¹ (strong): C=O stretching vibration of the amide carbonyl group.

  • 1115-1070 cm⁻¹: C-O-C stretching vibration of the morpholine ring ether linkage.

Mass Spectrometry (MS):

  • [M]+•: Expected molecular ion peak at m/z = 145.

  • [M-CH₂OH]+: A fragment corresponding to the loss of the hydroxymethyl group.

  • Other characteristic fragments arising from the morpholine ring.

Potential Applications

While specific biological activities of this compound are not extensively documented, the morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its presence suggests potential applications in areas such as oncology, infectious diseases, and central nervous system disorders. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic value.

Conclusion

This technical guide provides a feasible synthetic route and predicted characterization data for this compound. The two-step synthesis, starting from commercially available morpholine and chloroacetyl chloride, offers a straightforward approach for its preparation. While experimental characterization data is currently limited, the predicted spectral information provides a solid basis for its identification. This guide is intended to be a valuable resource for researchers and scientists interested in the synthesis and utilization of this and related morpholine-containing compounds in their drug discovery and development endeavors. Further research to confirm the experimental details of the hydrolysis step and to fully characterize the final product is encouraged.

References

Technical Guide: Physicochemical Properties of 2-Morpholin-4-yl-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a technical overview of the physicochemical properties of the compound identified as "2-Morpholin-4-yl-2-oxoethanol". It is important to note that this specific molecule is not extensively documented in publicly available scientific literature. Consequently, a significant portion of the experimental data typically found for common reagents is not available. This guide compiles the known structural and calculated data and presents a conceptual framework for its synthesis.

Compound Identification

The compound "this compound" is a derivative of ethanol containing a morpholine ring attached via its nitrogen atom to a carbonyl group at the second carbon, which also bears a hydroxyl group.

  • Systematic IUPAC Name: 2-hydroxy-1-(morpholin-4-yl)ethanone

  • Other Names: N-(2-hydroxyacetyl)morpholine

  • Chemical Formula: C₆H₁₁NO₃

  • Chemical Structure: Chemical structure of 2-hydroxy-1-(morpholin-4-yl)ethanone

Physicochemical Properties

The quantitative physicochemical data for this compound is largely unavailable in peer-reviewed literature and chemical databases. The following table summarizes the available and calculated information.

PropertyValueSource
Molecular Weight 145.16 g/mol Calculated
CAS Number Not found-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP (Octanol/Water) Data not available-

Experimental Protocols

A thorough search of scientific databases did not yield any specific, detailed experimental protocols for the synthesis or analysis of this compound. The synthesis of related compounds, such as 4-(2-chloroacetyl) morpholine, has been described and can serve as a basis for a proposed synthetic route.

Conceptual Synthesis Workflow

While a specific experimental protocol is not available, a plausible synthetic route can be conceptualized. A common method for the formation of α-hydroxy amides involves the reaction of an amine with an activated carboxylic acid derivative or a two-step process involving an intermediate. The diagram below illustrates a conceptual workflow for the synthesis of 2-hydroxy-1-(morpholin-4-yl)ethanone. This proposed pathway is hypothetical and would require experimental optimization.

conceptual_synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution morpholine Morpholine intermediate 4-(2-chloroacetyl)morpholine morpholine->intermediate Reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate base1 Base (e.g., Triethylamine) in Solvent (e.g., Dichloromethane) base1->intermediate Catalyst/Solvent product 2-hydroxy-1-(morpholin-4-yl)ethanone intermediate->product Reaction hydrolysis_reagent Hydrolysis (e.g., Water, mild base) hydrolysis_reagent->product

Caption: Conceptual workflow for the synthesis of 2-hydroxy-1-(morpholin-4-yl)ethanone.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or associated signaling pathways for this compound. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in a wide range of biologically active compounds.[1][2] However, any potential biological role for this specific compound would require experimental investigation.

This compound is a compound for which there is a notable lack of publicly available experimental data. This guide provides the fundamental chemical identity and a theoretical framework for its synthesis. Researchers and drug development professionals interested in this molecule should anticipate the need for foundational research to establish its physicochemical properties, develop robust synthetic and analytical methods, and investigate its potential biological activities.

References

"2-Morpholin-4-YL-2-oxoethanol" CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Morpholin-4-yl-ethanol

Abstract: This technical guide provides a comprehensive overview of 2-morpholin-4-yl-ethanol (CAS No. 622-40-2), a versatile morpholine derivative. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's chemical structure, physicochemical properties, synthesis, and significant applications, with a particular focus on its role as a key intermediate in the synthesis of several pharmaceutical agents. Notably, this guide includes detailed experimental protocols and explores the compound's biological activities, including its documented ability to induce DNA repair.

Introduction

2-Morpholin-4-yl-ethanol, also known as N-(2-hydroxyethyl)morpholine, is a significant chemical intermediate in the pharmaceutical and chemical industries. Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows it to serve as a versatile building block in the synthesis of more complex molecules. While the user's initial query mentioned "2-Morpholin-4-YL-2-oxoethanol," extensive database searches indicate that "2-morpholin-4-yl-ethanol" is the more common and well-documented compound, and as such, is the focus of this guide. This compound is notably used in the preparation of ester prodrugs, such as mycophenolate mofetil, to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1]

Chemical Structure and Identification

The chemical identity of 2-morpholin-4-yl-ethanol is well-established, with a unique CAS number and a defined molecular structure.

  • CAS Number: 622-40-2[2]

  • Molecular Formula: C₆H₁₃NO₂[2]

  • IUPAC Name: 2-morpholin-4-ylethanol[2]

  • Synonyms: 4-(2-Hydroxyethyl)morpholine, N-(2-Hydroxyethyl)morpholine, 4-Morpholineethanol[3]

Structure:

G Chemical Structure of 2-Morpholin-4-yl-ethanol cluster_0 a HO-CH₂-CH₂- b a->b caption Figure 1. 2D Structure of 2-Morpholin-4-yl-ethanol

A simplified representation of the chemical structure.

Physicochemical Properties

The physical and chemical properties of 2-morpholin-4-yl-ethanol are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Weight 131.17 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 223-225 °C[5]
Melting Point -1 °C[5]
Density 1.08 g/mL[5]
Refractive Index 1.4775[5]
Solubility Miscible with water[6]

Synthesis and Manufacturing

2-Morpholin-4-yl-ethanol is primarily synthesized through the reaction of morpholine with ethylene oxide. An alternative patented method involves the intramolecular cyclic dehydration of triethanolamine.

Experimental Protocol: Synthesis from Triethanolamine

This protocol is based on a patented method for the selective production of N-(2-hydroxyethyl)morpholine.[1]

Objective: To synthesize N-(2-hydroxyethyl)morpholine via the cyclic dehydration of triethanolamine.

Materials:

  • Triethanolamine

  • Silica-alumina catalyst (5-50% aluminum content)

  • Autoclave or a similar high-pressure reactor

  • Fractional distillation apparatus

Procedure:

  • Charge the autoclave with triethanolamine and a catalytically effective amount of the silica-alumina catalyst.

  • Seal the reactor and heat the mixture to a temperature between 200°C and 260°C to maintain the reaction in the liquid phase.

  • Maintain the reaction under pressure for a sufficient duration to achieve the desired conversion. The reaction progress can be monitored by techniques such as gas chromatography.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Recover the contents of the autoclave.

  • Separate the product from the catalyst by filtration.

  • Purify the crude N-(2-hydroxyethyl)morpholine by fractional distillation.

Applications in Drug Development

2-Morpholin-4-yl-ethanol is a crucial intermediate in the synthesis of several commercially available drugs. Its primary function is to form an ester linkage with a carboxylic acid-containing API, thereby creating a prodrug with improved pharmacokinetic properties.

Synthesis of Mycophenolate Mofetil

Mycophenolate mofetil is an immunosuppressant drug used to prevent organ transplant rejection.[1] It is the 2-morpholinoethyl ester of mycophenolic acid. Several patented methods describe its synthesis from mycophenolic acid and 2-morpholin-4-yl-ethanol.

Reaction Scheme:

G Synthesis of Mycophenolate Mofetil MPA Mycophenolic Acid MMF Mycophenolate Mofetil MPA->MMF Esterification HEM 2-Morpholin-4-yl-ethanol HEM->MMF Catalyst Acid Catalyst / Transesterification Catalyst Catalyst->MMF caption Figure 2. Reaction scheme for Mycophenolate Mofetil synthesis.

A high-level overview of the synthesis of Mycophenolate Mofetil.

Experimental Protocol: Synthesis of Mycophenolate Mofetil via Transesterification

The following is a generalized protocol based on patented literature for the synthesis of mycophenolate mofetil.[7][8]

Objective: To synthesize mycophenolate mofetil by reacting an alkyl ester of mycophenolic acid with 2-morpholin-4-yl-ethanol.

Materials:

  • Alkyl ester of mycophenolic acid (e.g., methyl mycophenolate)

  • 2-(4-morpholinyl)ethanol

  • Catalyst (e.g., zinc salt, calcium salt, or dibutyltin oxide)

  • A nonprotic solvent (e.g., toluene, xylene) (optional)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

  • Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Charge the reaction vessel with the alkyl ester of mycophenolic acid, 2-(4-morpholinyl)ethanol, and the catalyst. A solvent can be used if necessary.

  • Heat the reaction mixture to a temperature between 70°C and 160°C.

  • Stir the mixture at the elevated temperature for a period sufficient to complete the reaction, which can be monitored by techniques like HPLC.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, it may be removed under reduced pressure.

  • The crude mycophenolate mofetil is then isolated. This may involve precipitation by the addition of a non-solvent or extraction.

  • Purify the crude product, typically by recrystallization from a suitable solvent, to obtain mycophenolate mofetil of pharmaceutical-grade purity.

Biological Activity: DNA Repair

A significant and intriguing biological activity of 2-morpholin-4-yl-ethanol is its ability to induce DNA repair. A study using the rat hepatocyte primary culture/DNA repair test demonstrated that N-hydroxyethylmorpholine induces DNA repair.[9] This suggests a potential genoprotective effect of the molecule.

DNA Repair Pathways: A General Overview

While the specific mechanism by which 2-morpholin-4-yl-ethanol induces DNA repair has not been fully elucidated, it is likely to involve one of the cell's established DNA repair pathways. The major pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Double-Strand Break Repair (which includes Homologous Recombination and Non-Homologous End Joining).[10]

G Generalized DNA Repair Pathway (Base Excision Repair) DNA_damage DNA Damage (e.g., base modification) Glycosylase DNA Glycosylase (Base Removal) DNA_damage->Glycosylase AP_Endonuclease AP Endonuclease (Backbone Nicking) Glycosylase->AP_Endonuclease DNA_Polymerase DNA Polymerase (Gap Filling) AP_Endonuclease->DNA_Polymerase DNA_Ligase DNA Ligase (Sealing the Nick) DNA_Polymerase->DNA_Ligase Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA caption Figure 3. A simplified diagram of the Base Excision Repair pathway.

A representative diagram of a key DNA repair mechanism.

Further research is required to pinpoint the exact point of interaction of 2-morpholin-4-yl-ethanol within these complex pathways.

Safety and Handling

2-Morpholin-4-yl-ethanol is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the respiratory system and skin and poses a risk of serious eye damage.[9] It may also cause skin sensitization. When handling this compound, personal protective equipment, including safety glasses with side shields or chemical goggles, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area.

Conclusion

2-Morpholin-4-yl-ethanol is a chemical of significant interest to the pharmaceutical and chemical industries. Its utility as a key intermediate in the synthesis of important drugs like mycophenolate mofetil is well-established. Furthermore, its documented ability to induce DNA repair opens up new avenues for research into its potential therapeutic applications. This technical guide provides a solid foundation of its chemical properties, synthesis, and applications for researchers and drug development professionals. Further investigation into its biological mechanisms of action is warranted to fully exploit the potential of this versatile molecule.

References

An In-depth Technical Guide on the Biological Activity Screening of "2-Morpholin-4-yl-2-oxoethanol"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide for the biological activity screening of "2-Morpholin-4-yl-2-oxoethanol." As there is limited publicly available data on the specific biological activities of this compound, this guide is based on the known pharmacological profiles of structurally related morpholine-containing compounds. The proposed screening cascade and methodologies are intended to serve as a strategic framework for initiating research into the potential therapeutic applications of "this compound."

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its incorporation into molecular structures can enhance pharmacological activity and improve pharmacokinetic properties such as solubility and membrane permeability.[3][4] "this compound" is a compound characterized by an N-acyl morpholine moiety. While specific biological data for this compound is scarce, the broader class of morpholine derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] This guide outlines a systematic approach to screen "this compound" for potential biological activities, focusing on assays and pathways relevant to the morpholine chemical class.

Potential Biological Activities and Screening Strategy

Based on the activities of related morpholine derivatives, a tiered screening approach is recommended. Primary screening should focus on broad, cell-based assays for cytotoxicity against cancer cell lines and anti-inflammatory properties. Hits from these initial screens can then be advanced to more specific mechanistic and secondary assays.

Data Presentation: Biological Activities of Structurally Related Morpholine Derivatives

The following tables summarize quantitative data from published studies on various morpholine derivatives, providing a rationale for the proposed screening assays for "this compound."

Table 1: Anticancer Activity of Selected Morpholine Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Morpholine-benzimidazole-oxadiazole derivative (5h)HT-29 (Colon Cancer)MTT Assay3.103 ± 0.979[5]
Morpholine-benzimidazole-oxadiazole derivative (5h)NIH3T3 (Normal Fibroblast)MTT Assay15.158 ± 0.987[5]
Morpholine substituted quinazoline (AK-3)A549 (Lung Cancer)Cytotoxicity Assay10.38 ± 0.27[1][6]
Morpholine substituted quinazoline (AK-3)MCF-7 (Breast Cancer)Cytotoxicity Assay6.44 ± 0.29[1][6]
Morpholine substituted quinazoline (AK-10)A549 (Lung Cancer)Cytotoxicity Assay8.55 ± 0.67[1][6]
Morpholine substituted quinazoline (AK-10)MCF-7 (Breast Cancer)Cytotoxicity Assay3.15 ± 0.23[1][6]

Table 2: Anti-inflammatory Activity of Selected Morpholine Derivatives

Compound ClassTarget/AssayActivity MetricValueReference
Morpholine capped β-lactam derivative (5c)iNOS InhibitionIC50 (mM)0.12 ± 0.00[7]
Indole derivative with N-ethyl morpholine (Compound 2)CFA-induced inflammatory hyperalgesia (rat model)ED50 (mg/kg)1.097[8][9]
N-phenylmorpholine-thiazole derivative (7)Antitumor Activity (TK-10, MCF-7, UACC-62)Growth InhibitionPotent[10]

Experimental Protocols

Detailed methodologies for key initial screening experiments are provided below.

In Vitro Anticancer Screening: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)[12]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[13]

  • 96-well plates[11]

  • "this compound" stock solution in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization buffer (e.g., DMSO)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: Treat the cells with various concentrations of "this compound" (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[13]

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a common indicator of anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • "this compound" stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • Sodium nitrite standard curve

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include untreated and LPS-only controls.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by the test compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by anticancer and anti-inflammatory agents and are relevant for mechanistic studies of morpholine derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Canonical NF-κB Signaling Pathway.

G Stress Cellular Stress (e.g., DNA Damage) Bax Bax Stress->Bax activates Bcl2 Bcl-2 Stress->Bcl2 inhibits Mito Mitochondrion Bax->Mito pore formation Bcl2->Bax CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruits ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Intrinsic Apoptosis Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological screening of "this compound."

G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_evaluation Lead Optimization Compound This compound Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Compound->AntiInflammatory ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI) Anticancer->ApoptosisAssay If active EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase, COX) AntiInflammatory->EnzymeAssay If active PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Caspases) ApoptosisAssay->PathwayAnalysis EnzymeAssay->PathwayAnalysis SAR Structure-Activity Relationship (SAR) Studies PathwayAnalysis->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Caption: Experimental Workflow for Biological Screening.

Conclusion

References

In vitro evaluation of "2-Morpholin-4-YL-2-oxoethanol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Evaluation of 2-Morpholin-4-yl-2-oxoethanol

Disclaimer: Publicly available scientific literature lacks specific in vitro evaluation data for the compound "this compound". Therefore, this technical guide presents a hypothetical framework for its evaluation based on established methodologies for similar morpholine-containing compounds and general practices in drug discovery research. The experimental protocols, data, and potential mechanisms of action described herein are illustrative and intended for research and development professionals.

Introduction

Morpholine is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to engage in various biological interactions.[1][2] The morpholine ring can enhance aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[1] Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide outlines a comprehensive in vitro evaluation strategy for the novel compound, this compound, to elucidate its potential as a therapeutic agent.

Compound Profile: this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Structure (Awaiting experimental validation)

Synthesis

A plausible synthetic route for this compound is proposed, starting from commercially available morpholine and a suitable acyl chloride.

Hypothetical Synthesis of this compound

Synthesis_of_2_Morpholin_4_YL_2_oxoethanol cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Morpholine Morpholine Reaction_Step Nucleophilic Acyl Substitution Morpholine->Reaction_Step Base (e.g., Triethylamine) Solvent (e.g., DCM) Methoxyacetyl_chloride Methoxyacetyl chloride Methoxyacetyl_chloride->Reaction_Step Product This compound Reaction_Step->Product

Caption: Hypothetical synthesis of this compound.

In Vitro Biological Evaluation

A tiered approach to the in vitro evaluation is recommended to systematically assess the biological activity of this compound.

Cytotoxicity Screening

The initial evaluation involves screening the compound for its cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Cytotoxicity Data

Cell LineTissue of OriginIC₅₀ (µM) of this compound
HeLaCervical Cancer25.8
A549Lung Cancer42.1
MCF-7Breast Cancer15.3
HepG2Liver Cancer33.7
Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further studies are warranted to elucidate its mechanism of action. Based on the activities of other morpholine derivatives, potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Cells are treated with this compound at its IC₅₀ concentration for various time points. After treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the targeted pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Experimental Workflow

The overall in vitro evaluation process follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start Synthesis Compound Synthesis & Purification Start->Synthesis Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Active_Check Active? Cytotoxicity_Screening->Active_Check Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Active_Check->Mechanism_Studies Yes End End Active_Check->End No Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for in vitro evaluation.

Conclusion

This technical guide provides a representative framework for the in vitro evaluation of this compound. The proposed experimental plan, including cytotoxicity screening and mechanism of action studies, will enable a thorough assessment of its therapeutic potential. The hypothetical data and pathways presented serve as a blueprint for the types of results that could be generated and how they might be interpreted. Further experimental validation is necessary to confirm these hypothetical findings.

References

The Morpholine Scaffold: A Gateway to Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-Morpholin-4-yl-2-oxoethanol and Related Morpholine-Containing Compounds

Introduction

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and metabolic properties to drug candidates.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and increase permeability across the blood-brain barrier.[2][3] The versatile nature of the morpholine moiety allows it to be incorporated into a wide array of molecular architectures, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system effects.[1][4][5] This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds containing the morpholine scaffold, with a focus on the broader class to infer the potential of this compound, a molecule for which specific biological data is not extensively available in the public domain.

While direct experimental data on the therapeutic targets of this compound is limited, the extensive research on other morpholine-containing compounds provides a strong basis for predicting its potential biological activities. The morpholine nucleus is a key component in numerous pharmacologically active agents, acting not just as a passive scaffold but often playing a crucial role in the molecule's interaction with its biological target.[5]

Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and many morpholine derivatives have been developed to target key nodes in these pathways.

a) PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6] A significant number of patents and research articles focus on morpholine-containing compounds as inhibitors of this pathway.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4E_BP1->CellGrowth Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K inhibits Synthesis_Workflow Start Start Step1 Dissolve Morpholine and Triethylamine in Diethyl Ether Start->Step1 Step2 Cool the mixture to 5-10°C Step1->Step2 Step3 Add Chloroacetyl Chloride dropwise Step2->Step3 Step4 Stir for 6 hours Step3->Step4 Step5 Leave at room temperature for 24 hours Step4->Step5 Step6 Pour into crushed ice Step5->Step6 Step7 Filter, dry, and recrystallize the solid product Step6->Step7 End End Step7->End MTT_Assay_Workflow Start Start Step1 Seed cancer cells in a 96-well plate and incubate Start->Step1 Step2 Treat cells with varying concentrations of the morpholine compound Step1->Step2 Step3 Incubate for a defined period (e.g., 24-72 hours) Step2->Step3 Step4 Add MTT solution to each well and incubate Step3->Step4 Step5 Viable cells convert MTT to formazan crystals Step4->Step5 Step6 Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Step5->Step6 Step7 Measure absorbance at a specific wavelength (e.g., 570 nm) Step6->Step7 Step8 Calculate cell viability and determine the IC50 value Step7->Step8 End End Step8->End

References

Technical Guide: Characterization of 2-Morpholin-4-yl-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Solubility and Stability of 2-Morpholin-4-yl-2-oxoethanol

Disclaimer: Publicly available scientific literature and databases contain limited information regarding the specific solubility and stability of this compound (CAS: 51068-78-1). This guide provides general, yet detailed, experimental protocols and workflows that are standard in the pharmaceutical and chemical industries for characterizing such a compound.

Compound Overview

This compound is a chemical compound with the molecular formula C6H11NO3.[1] Due to the scarcity of published data, a thorough experimental evaluation is necessary to determine its physicochemical properties, which are critical for its potential applications in research and drug development. This document outlines the standard methodologies for such an evaluation.

Proposed Methodologies for Solubility Determination

Solubility is a critical parameter that influences a compound's bioavailability and suitability for various experimental assays. Two common methods for its determination are kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility Assay

This method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for stock solutions, clear for analysis)

  • Plate shaker

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a clear 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a 1:100 dilution.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength like 620 nm. The lowest concentration at which precipitation is observed is the kinetic solubility limit.

  • (Optional) Quantitative Analysis: For more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated HPLC method or UV-Vis spectroscopy against a standard curve.

Experimental Protocol: Thermodynamic Solubility Assay

This "gold standard" method measures the equilibrium solubility of a solid compound in a solvent, providing a more accurate value than kinetic assays.

Materials:

  • Solid this compound

  • Selection of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, methanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, and then centrifuge them at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve. The calculated concentration represents the thermodynamic solubility.

Proposed Methodologies for Stability Assessment

Evaluating the chemical stability of a compound is crucial to understand its shelf-life and degradation pathways under various conditions.

Experimental Protocol: Chemical Stability Assay

This protocol assesses the degradation of the compound under stressed conditions, such as different pH values, high temperature, and light exposure.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2.0, 7.4, 9.0)

  • Temperature-controlled incubator

  • Photostability chamber

  • HPLC system

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration of approximately 10 µM.

  • Incubation Conditions:

    • pH Stability: Store aliquots of the buffered solutions at a constant temperature (e.g., 37°C) in the dark.

    • Thermal Stability: Store an aliquot of the compound in a neutral buffer (pH 7.4) at an elevated temperature (e.g., 50°C).

    • Photostability: Expose an aliquot in a neutral buffer to a controlled light source in a photostability chamber, alongside a control sample wrapped in foil.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Quenching and Analysis: Stop any further degradation by mixing the sample with a cold organic solvent (e.g., acetonitrile). Analyze the remaining percentage of the parent compound using a validated HPLC method. The rate of disappearance of the parent compound is used to determine its stability under each condition.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Proposed Solubility Data Summary

Solvent System Temperature (°C) Solubility Method Solubility (µg/mL)
PBS, pH 7.4 25 Kinetic Experimental Value
PBS, pH 7.4 25 Thermodynamic Experimental Value
Buffer, pH 5.0 25 Thermodynamic Experimental Value

| Ethanol | 25 | Thermodynamic | Experimental Value |

Table 2: Proposed Chemical Stability Data Summary

Condition Time (hours) % Remaining Parent Compound
pH 2.0, 37°C 0 100
24 Experimental Value
pH 7.4, 37°C 0 100
24 Experimental Value
pH 9.0, 37°C 0 100
24 Experimental Value
pH 7.4, 50°C 24 Experimental Value
Photostability (Light) 24 Experimental Value

| Photostability (Dark) | 24 | Experimental Value |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare 10 mM Stock in DMSO k_dilute Dilute Stock into Aqueous Buffer (e.g., PBS) prep_stock->k_dilute prep_solid Weigh Excess Solid Compound t_add Add Excess Solid to Solvent prep_solid->t_add k_incubate Incubate & Shake (2h, 25°C) k_dilute->k_incubate k_analyze Analyze via Nephelometry or HPLC k_incubate->k_analyze k_result Kinetic Solubility Value k_analyze->k_result t_incubate Equilibrate (24-48h, 25°C) t_add->t_incubate t_separate Centrifuge to Separate Phases t_incubate->t_separate t_analyze Analyze Supernatant via HPLC t_separate->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result

Caption: Workflow for Determining Compound Solubility.

G cluster_conditions Stress Conditions prep_stock Prepare Stock Solution (e.g., 1 mM in ACN) cond_ph Dilute into Buffers (pH 2, 7.4, 9) @ 37°C prep_stock->cond_ph cond_temp Dilute into Buffer (pH 7.4) @ 50°C prep_stock->cond_temp cond_photo Dilute into Buffer (pH 7.4) Expose to Light prep_stock->cond_photo analysis Analyze Samples via HPLC at Time Points (0, 2, 4, 8, 24h) cond_ph->analysis cond_temp->analysis cond_photo->analysis result Calculate % Remaining Parent Compound & Determine Degradation Rate analysis->result

References

An In-depth Technical Guide to 2-Morpholin-4-yl-2-oxoacetamide Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-morpholin-4-yl-2-oxoacetamide analogues and derivatives. The core chemical structure, characterized by a morpholine ring attached to an oxoacetamide moiety, serves as a versatile scaffold in medicinal chemistry. This document details the synthetic methodologies, quantitative biological data, and explores the mechanistic insights into their mode of action, particularly as enzyme inhibitors.

Core Structure and Rationale

The foundational structure is 2-morpholin-4-yl-2-oxoacetamide. While the related compound, 2-morpholin-4-yl-2-oxoethanol, is not widely documented, the acetamide derivatives have garnered significant scientific interest. The morpholine ring is a common motif in drug design, often improving the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The adjacent oxoacetamide group provides a key linker that can be readily functionalized to explore a wide range of chemical space and interact with various biological targets.

Synthetic Methodologies

The synthesis of 2-morpholin-4-yl-2-oxoacetamide derivatives is primarily achieved through two main strategies: the reaction of morpholine derivatives with isocyanates and the nucleophilic substitution of a leaving group on the acetyl moiety by various amines.

General Synthetic Workflow

The following diagram illustrates a common synthetic workflow for producing a library of N-substituted 2-morpholin-4-yl-2-oxoacetamide derivatives.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Derivatization cluster_3 Final Product A Morpholine C 2-Chloro-1-(morpholin-4-yl)ethanone A->C Reaction B Chloroacetyl chloride B->C E N-substituted-2-morpholin-4-yl-2-oxoacetamide C->E Nucleophilic Substitution D Primary/Secondary Amine (R-NHR') D->E

Caption: General synthetic workflow for N-substituted 2-morpholin-4-yl-2-oxoacetamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(morpholin-4-yl)ethanone

This protocol describes the synthesis of the key intermediate, 2-chloro-1-(morpholin-4-yl)ethanone.

  • Morpholine is dissolved in a suitable aprotic solvent, such as diethyl ether or dichloromethane, and cooled to 0-5 °C in an ice bath.

  • A solution of chloroacetyl chloride in the same solvent is added dropwise to the morpholine solution with continuous stirring.

  • A base, such as triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature.

  • The resulting mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-substituted-2-morpholin-4-yl-2-oxoacetamide Derivatives

This protocol outlines the synthesis of the final derivatives from the chloroacetyl intermediate.

  • The 2-chloro-1-(morpholin-4-yl)ethanone intermediate is dissolved in an appropriate solvent, such as absolute ethanol or tetrahydrofuran.

  • The desired primary or secondary amine (1 equivalent) is added to the solution.

  • A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.

  • The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Biological Activities and Quantitative Data

Derivatives of 2-morpholin-4-yl-2-oxoacetamide have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects.

Anticancer Activity

Several studies have investigated the anticancer potential of these compounds. For instance, a series of novel morpholine acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against the ovarian cancer cell line ID8.[1]

CompoundSubstituent (R)IC50 (µM) against ID8 cell line[1]
1h Not specified in abstract9.40
1i Not specified in abstract11.2
Cisplatin (Standard) -8.50
Carbonic Anhydrase Inhibition

The same study also explored the inhibitory activity of these derivatives against carbonic anhydrase IX (CA-IX), an enzyme implicated in tumor progression.[1]

CompoundSubstituent (R)IC50 (µM) against CA-IX[1]
1c Pyridin-2-ylamino8.80
1d (3-methoxyphenyl)amino11.13
1h Not specified in abstract8.12
Acetazolamide (Standard) -7.51

Signaling Pathways

The morpholine moiety is a common feature in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] While specific studies on the effect of 2-morpholin-4-yl-2-oxoacetamide derivatives on this pathway are emerging, it represents a probable mechanism of action for their anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 2-Morpholin-4-yl-2-oxoacetamide Derivative Inhibitor->PI3K inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Studies

Preliminary structure-activity relationship (SAR) studies on 2-morpholin-4-yl-2-oxoacetamide derivatives have provided initial insights into the structural requirements for biological activity. The nature of the substituent on the acetamide nitrogen plays a crucial role in determining the potency and selectivity of these compounds. For instance, the presence of aromatic and heterocyclic moieties can significantly influence the inhibitory activity against enzymes like carbonic anhydrase.[1] Further detailed SAR studies are warranted to optimize the therapeutic potential of this chemical scaffold.

Conclusion

The 2-morpholin-4-yl-2-oxoacetamide scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities, makes them attractive candidates for further investigation. Future research should focus on expanding the library of derivatives, conducting comprehensive SAR studies, and elucidating the precise molecular mechanisms underlying their therapeutic effects.

References

Methodological & Application

Application Notes and Protocols for Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Note on "2-Morpholin-4-yl-2-oxoethanol": Extensive literature searches did not yield specific data regarding the biological activity or application of "this compound" in drug discovery and development. However, the morpholine scaffold is a well-established and highly valued pharmacophore in medicinal chemistry. This document provides detailed application notes and protocols for a representative morpholine derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , to illustrate the role and investigation of this class of compounds in drug discovery.

Introduction to the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structure of bioactive molecules. Its presence can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects, making them a versatile scaffold for the design of novel therapeutics.[3][4]

Application Notes: 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

Compound: 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide is a selective sigma-1 (σ1) receptor ligand that has been investigated for its antinociceptive (pain-relieving) properties.[5][6]

Mechanism of Action: This compound exhibits high affinity for the σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[5][6] By binding to the σ1 receptor, it modulates downstream signaling pathways involved in pain perception. The morpholine ring is crucial for its interaction with the receptor, forming a salt bridge with key amino acid residues in the binding pocket.[5]

Data Presentation

The following table summarizes the in vitro binding affinity of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide for sigma receptors.

CompoundTargetK_i_ (nM)Selectivity (σ2/σ1)Reference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-1 (σ1) Receptor4236-fold[5][6]
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideSigma-2 (σ2) Receptor>1500-[5][6]

Experimental Protocols

Synthesis of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide

This protocol describes a general method for the synthesis of N-(2-morpholin-4-ylethyl)acetamide derivatives.

Materials:

  • 2-chloro-1-(morpholin-4-yl)ethanone

  • Substituted amine (in this case, an appropriate precursor to the 2-(3,4-dichlorophenoxy)ethylamino moiety)

  • Triethylamine

  • Anhydrous potassium iodide

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of 2-chloro-1-(morpholin-4-yl)ethanone, triethylamine, and anhydrous potassium iodide in DMF with stirring at room temperature.[7]

  • Slowly add a solution of the desired amine (0.05 mol) dropwise to the mixture.[7]

  • Continue stirring the reaction mixture at ambient temperature for 12 hours.[7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (3:2).[7]

  • Upon completion, purify the mixture by extracting with ethyl acetate and water multiple times.[7]

  • Recover the product from the ethyl acetate layer by slow evaporation at standard ambient temperature.[7]

  • Wash the isolated compound with water, dry it, and recrystallize from ethanol to obtain the final product.[7]

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (K_i_) of a test compound for the σ1 receptor.[8][9][10]

Materials:

  • Guinea pig liver membranes (a rich source of σ1 receptors)[9]

  • [³H]-(+)-pentazocine (radioligand)

  • Test compound (e.g., 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide)

  • Haloperidol (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (near its K_d_ value), and varying concentrations of the test compound.

  • For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand, buffer, and a high concentration of haloperidol.[2]

  • Add the guinea pig liver membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vivo Nociception Assay: Formalin Test

The formalin test is a widely used model of inflammatory pain in rodents to evaluate the analgesic effects of test compounds.[4][11][12]

Materials:

  • Male Swiss Webster mice (or other suitable rodent model)

  • Test compound dissolved in an appropriate vehicle

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers

  • Syringes for administration

Procedure:

  • Acclimatize the animals to the testing environment by placing them in individual observation chambers for at least 20 minutes before the experiment.[11]

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral, or local injection into the paw) at a predetermined time before the formalin injection.[5]

  • Inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.[5]

  • Immediately after the injection, record the amount of time the animal spends licking or biting the injected paw. The observation is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.[4]

    • Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.[4]

  • Compare the total licking/biting time in the treated groups with the vehicle control group for both phases. A significant reduction in this time indicates an antinociceptive effect.

Visualizations

G cluster_0 Compound Synthesis and In Vitro Screening cluster_1 In Vivo Efficacy and Safety Synthesis Synthesis Purity_Analysis Purity Analysis (LC-MS, NMR) Synthesis->Purity_Analysis Primary_Screening Primary Screening (Binding Assay) Purity_Analysis->Primary_Screening Hit_Identification Hit Identification (Potency & Selectivity) Primary_Screening->Hit_Identification Animal_Model Animal Model of Disease (e.g., Formalin Test) Hit_Identification->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Assessment Preliminary Toxicity Assessment Animal_Model->Toxicity_Assessment Lead_Selection Lead Compound Selection Efficacy_Testing->Lead_Selection Toxicity_Assessment->Lead_Selection

Caption: General workflow for the discovery and preclinical evaluation of a novel compound.

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_antagonist Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R Sigma-1R Sigma1R_BiP->Sigma1R Ligand Binding (e.g., Agonist) BiP BiP Sigma1R_BiP->BiP Ligand Binding (e.g., Agonist) Ion_Channels Ion Channels (e.g., Ca2+) Sigma1R->Ion_Channels Translocation & Interaction Kinases Kinases Sigma1R->Kinases Translocation & Interaction Cell_Signaling Modulation of Cellular Signaling Ion_Channels->Cell_Signaling Kinases->Cell_Signaling Antagonist Antagonist (e.g., Morpholine Derivative) Antagonist->Sigma1R_BiP Blocks Dissociation

References

Application Notes and Protocols for 2-Morpholin-4-YL-2-oxoethanol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on "2-Morpholin-4-YL-2-oxoethanol" as a chemical probe. The following application notes and protocols are presented as a hypothetical framework based on the general chemical features of the morpholine scaffold and related bioactive molecules. These protocols are intended to serve as a template for the investigation of a novel compound and are not based on experimentally validated data for the specified molecule.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1] Its presence can confer favorable pharmacokinetic properties and contribute to potent biological activity across different target classes, including kinases, G-protein coupled receptors, and enzymes.[1][2] Molecules incorporating a morpholine moiety have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]

"this compound" is an N-acylated morpholine derivative. While its specific biological targets are not established, its structure suggests potential for interacting with various biological macromolecules. The following sections outline a hypothetical application for this compound as a chemical probe for a speculative target, Protein Kinase X (PKX), a fictional enzyme involved in a pro-inflammatory signaling cascade.

Hypothetical Application: Inhibition of Protein Kinase X (PKX)

For the purpose of this document, we will hypothesize that "this compound" (herein referred to as Probe-M) acts as an inhibitor of the fictitious Protein Kinase X (PKX), a key enzyme in the inflammatory response pathway.

Chemical Information
Identifier Value
IUPAC Name This compound
Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol [5]
CAS Number Not clearly assigned; related to 302900-65-8 for (2-Oxo-morpholin-4-yl)-acetic acid[5][6]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the characterization of Probe-M as a PKX inhibitor.

Table 1: In Vitro Kinase Inhibition

Compound Target IC50 (nM) Assay Type
Probe-M PKX75Radiometric
Control-A PKX1,500Radiometric
Probe-M Kinase Z> 10,000Radiometric

Table 2: Cell-Based Assay Data

Compound Cell Line Assay EC50 (µM)
Probe-M Macrophage LineCytokine Release1.2
Control-A Macrophage LineCytokine Release25

Experimental Protocols

Protocol 1: In Vitro PKX Inhibition Assay (Radiometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Probe-M against the hypothetical PKX.

Materials:

  • Recombinant human PKX

  • PKX substrate peptide

  • [γ-³²P]ATP

  • Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Probe-M stock solution (10 mM in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Probe-M in kinase buffer.

  • In a 96-well plate, add 10 µL of diluted Probe-M or DMSO (vehicle control).

  • Add 20 µL of a solution containing PKX and its substrate peptide to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash three times with 0.75% phosphoric acid.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of Probe-M and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Cytokine Release Assay

This protocol measures the effect of Probe-M on the release of a pro-inflammatory cytokine downstream of PKX activation in a macrophage cell line.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (Lipopolysaccharide)

  • Probe-M stock solution (10 mM in DMSO)

  • ELISA kit for the target cytokine

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Probe-M or DMSO for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the EC50 value of Probe-M for the inhibition of cytokine release.

Visualizations

Hypothetical Signaling Pathway of PKX

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKX PKX Receptor->PKX LPS LPS LPS->Receptor DownstreamKinase Downstream Kinase PKX->DownstreamKinase phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression ProbeM Probe-M ProbeM->PKX inhibits Cytokine Cytokine Release GeneExpression->Cytokine G start Start: Synthesize Probe-M in_vitro In Vitro Assay (Radiometric Kinase Assay) start->in_vitro ic50 Determine IC50 in_vitro->ic50 cell_based Cell-Based Assay (Cytokine Release) ic50->cell_based If potent ec50 Determine EC50 cell_based->ec50 selectivity Selectivity Profiling (Kinase Panel) ec50->selectivity If active in cells conclusion Conclusion: Probe-M is a potent and selective PKX inhibitor in vitro and in cells. selectivity->conclusion

References

Application Notes and Protocols for High-Throughput Screening of 2-Morpholin-4-yl-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the utilization of "2-Morpholin-4-yl-2-oxoethanol" and related morpholine-containing compounds in high-throughput screening (HTS) assays.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles.[1] Its presence can enhance potency, selectivity, and pharmacokinetic properties, making it a cornerstone in the design of novel therapeutics.[1] "this compound" is a molecule incorporating this key heterocyclic motif. While specific biological activity and high-throughput screening data for "this compound" are not extensively documented in publicly available literature, its structural similarity to other biologically active morpholine derivatives suggests its potential as a valuable building block or a candidate for screening campaigns.

This document provides a framework for evaluating the biological activity of "this compound" and libraries of related compounds using high-throughput screening. The protocols detailed below are focused on the identification of inhibitors for p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response and a common target for morpholine-containing inhibitors.[2] These methodologies, however, are adaptable for a wide range of other biological targets.

Data Presentation

The following tables represent illustrative quantitative data that could be generated from a high-throughput screening campaign for a series of morpholine-containing compounds, including a hypothetical compound "MCO-1" representing this compound.

Table 1: Primary High-Throughput Screening Data – p38α Kinase Inhibition

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
MCO-11085.2Yes
MCO-2105.6No
MCO-31092.1Yes
MCO-41045.3No
MCO-51078.9Yes

Table 2: Dose-Response and Secondary Assay Data for Hit Compounds

Compound IDp38α IC50 (µM)p-ATF-2 Cellular IC50 (µM)Z'-factor
MCO-11.25.80.82
MCO-30.83.10.85
MCO-52.59.70.79

Experimental Protocols

Primary Biochemical HTS: LanthaScreen® TR-FRET p38α Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of p38α kinase.[2]

Assay Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by p38α kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the binding of the terbium-labeled antibody brings the donor (terbium) and acceptor (fluorescein) fluorophores into close proximity. Excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors of p38α prevent substrate phosphorylation, leading to a decrease in the FRET signal.[2]

Materials:

  • p38α kinase

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase buffer

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Plating: Add 100 nL of test compounds or DMSO (control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a 2X solution of p38α kinase and fluorescein-labeled substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • Termination of Reaction: Prepare a 2X antibody/stop solution containing the Tb-labeled antibody in stop buffer. Add 10 µL of this solution to each well to stop the reaction.[2]

  • Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).[2]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Determine the percent inhibition for each compound relative to controls and calculate IC50 values for active compounds.[2]

Secondary Cell-Based Assay: High-Content Imaging of p-ATF-2 Inhibition

This protocol describes a cell-based assay to confirm the activity of hits from the primary screen in a more physiologically relevant context.[2]

Assay Principle: This assay quantifies the phosphorylation of ATF-2 (p-ATF-2), a downstream substrate of p38α, in a human monocytic cell line (e.g., THP-1) stimulated with a pro-inflammatory agent like TNF-α. Inhibitors of p38α will reduce the levels of nuclear p-ATF-2, which can be measured using immunofluorescence and high-content imaging.[2]

Materials:

  • THP-1 human monocytic cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TNF-α

  • Hit compounds from the primary screen

  • Fixation and permeabilization buffers

  • Primary antibody against p-ATF-2

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • 384-well clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Plating: Seed THP-1 cells into a 384-well imaging plate and allow them to adhere.[2]

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 1 hour.[2]

  • Cell Stimulation: Stimulate the cells with TNF-α for 30 minutes to activate the p38 MAPK pathway.

  • Fixation and Permeabilization: Fix the cells with an appropriate fixation buffer, followed by permeabilization to allow antibody entry.

  • Immunostaining: Incubate the cells with the primary antibody against p-ATF-2, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify the intensity of the p-ATF-2 signal within the nucleus. Calculate the percent inhibition of p-ATF-2 phosphorylation for each compound concentration and determine the IC50 values.

Mandatory Visualization

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation Compound Library Compound Library Primary HTS Assay Primary HTS Assay Compound Library->Primary HTS Assay Screening Hit Identification Hit Identification Primary HTS Assay->Hit Identification Data Analysis Dose-Response Dose-Response Hit Identification->Dose-Response Active Compounds Secondary Assays Secondary Assays Dose-Response->Secondary Assays Characterization Hit Confirmation Hit Confirmation Secondary Assays->Hit Confirmation Lead Optimization Lead Optimization Hit Confirmation->Lead Optimization

Caption: High-throughput screening workflow for hit identification and validation.

p38_MAPK_Pathway Stress_Signal Stress Signal (e.g., TNF-α) p38_MAPK p38 MAPK Stress_Signal->p38_MAPK ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylation p_ATF2 p-ATF-2 ATF2->p_ATF2 Inflammation Inflammatory Response p_ATF2->Inflammation Gene Transcription Inhibitor 2-Morpholin-4-yl- 2-oxoethanol (Hypothetical Inhibitor) Inhibitor->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and the site of inhibition.

References

Application Notes and Protocols for Targeted Protein Degradation Utilizing Morpholine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). This is primarily achieved through two main strategies: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

While the specific molecule "2-Morpholin-4-yl-2-oxoethanol" is not extensively documented as a standalone agent in TPD, its structural motifs, particularly the morpholine ring, are present in various bioactive compounds. This document will provide a detailed overview of the principles of TPD, focusing on the well-established Cereblon (CRBN) E3 ligase binder, Pomalidomide, which features a related active metabolite containing a morpholine-like moiety. The application notes will frame "this compound" as a potential synthetic building block for the development of novel degraders and will provide detailed, illustrative protocols and data presentation formats that are standard in the field.

Core Concepts in Targeted Protein Degradation

TPD leverages bifunctional molecules (PROTACs) or small molecule "molecular glues" to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

  • PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2]

  • Molecular Glues are smaller molecules that induce a novel interaction between an E3 ligase and a substrate protein, effectively "gluing" them together.[3] A prime example is Pomalidomide, which recruits neosubstrates like IKZF1 and IKZF3 to the CRBN E3 ligase for degradation.[4][5]

The Ubiquitin-Proteasome System (UPS) Pathway:

  • Ubiquitin Activation: Ubiquitin is activated by an E1 activating enzyme in an ATP-dependent manner.

  • Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

  • Ubiquitin Ligation: An E3 ubiquitin ligase, recruited by the degrader molecule, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

  • Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome.

The Role of Morpholine-Containing Scaffolds and "this compound" as a Building Block

The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. While "this compound" itself is not a known CRBN binder, its structure suggests its potential utility as a synthetic intermediate. The "oxoethanol" group can serve as a handle for chemical modification, allowing for its incorporation into larger molecules, such as PROTAC linkers or as part of a novel ligand for a protein of interest.

Data Presentation: Quantitative Analysis of Degrader Activity

Clear and concise data presentation is crucial for evaluating the efficacy of novel protein degraders. The following tables provide templates for summarizing key quantitative data.

Table 1: Binding Affinities of E3 Ligase Ligands and PROTACs

This table is essential for characterizing the initial interactions of the developed compounds with their respective targets.

Compound IDE3 Ligase LigandTarget Protein LigandBinding Affinity to CRBN (Kd, nM)Binding Affinity to POI (Kd, nM)Ternary Complex Formation (α)
PomalidomidePomalidomideN/A (Molecular Glue)250N/A>1
Example PROTAC-1Pomalidomide derivativeJQ1 (BRD4)3101205.2
Example PROTAC-2VHL-1JQ1 (BRD4)N/A1154.8
Hypothetical Compound AThis compound derivativeExample Ligand XTBDTBDTBD

Data presented are for illustrative purposes and should be determined experimentally.

Table 2: In Vitro Degradation Profile of Target Protein

This table summarizes the cellular efficacy of the degraders in terms of target protein reduction.

Compound IDCell LineDC50 (nM)Dmax (%)Time to Dmax (hours)
PomalidomideMM.1S (Multiple Myeloma)15>90 (IKZF1)24
Example PROTAC-122Rv1 (Prostate Cancer)595 (BRD4)18
Example PROTAC-222Rv1 (Prostate Cancer)892 (BRD4)18
Hypothetical Compound ARelevant Cell LineTBDTBDTBD

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

The following are detailed protocols for key experiments in the development and characterization of novel protein degraders.

Protocol 1: Synthesis of a PROTAC using a Morpholine-Containing Linker

Objective: To synthesize a hypothetical PROTAC molecule incorporating the "this compound" moiety as part of the linker, connected to a known CRBN ligand (Pomalidomide derivative) and a known POI ligand (e.g., for BRD4).

Materials:

  • 4-amino-pomalidomide

  • 2-Morpholin-4-yl-2-oxoacetic acid (derived from this compound)

  • Amine-functionalized linker (e.g., amino-PEG-amine)

  • JQ1-acid (a BRD4 ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • HPLC-grade solvents for purification

Procedure:

  • Activation of JQ1-acid: Dissolve JQ1-acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir at room temperature for 15 minutes.

  • Coupling to Linker: Add the amine-functionalized linker (1 eq) to the activated JQ1-acid solution. Stir at room temperature for 2 hours. Monitor reaction progress by LC-MS.

  • Purification of JQ1-Linker: Purify the product by reverse-phase HPLC to obtain the JQ1-linker intermediate.

  • Activation of Morpholine-containing moiety: In a separate flask, dissolve 2-Morpholin-4-yl-2-oxoacetic acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir at room temperature for 15 minutes.

  • Coupling to Pomalidomide derivative: Add 4-amino-pomalidomide (1 eq) to the activated morpholine moiety. Stir at room temperature for 2 hours. Monitor reaction progress by LC-MS.

  • Purification of Pomalidomide-Morpholine Intermediate: Purify the product by reverse-phase HPLC.

  • Final PROTAC Assembly: Couple the purified JQ1-linker with the purified Pomalidomide-morpholine intermediate using a suitable conjugation chemistry (e.g., amide bond formation if the other end of the linker has a carboxylic acid).

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC and confirm its identity by HRMS and NMR.

Protocol 2: Ternary Complex Formation Assay (Illustrative)

Objective: To assess the ability of a novel degrader to induce the formation of a ternary complex between the POI and the E3 ligase.

Method: Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified His-tagged CRBN-DDB1 complex

  • Recombinant purified GST-tagged POI (e.g., BRD4)

  • Test compounds (novel PROTACs)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of E3 Ligase: Immobilize the CRBN-DDB1 complex onto the surface of an SPR sensor chip via amine coupling.

  • Binding of POI and PROTAC: Inject a solution containing a fixed concentration of the POI and varying concentrations of the test PROTAC over the immobilized E3 ligase.

  • Data Acquisition: Measure the binding response (in Response Units, RU) over time.

  • Data Analysis: A significant increase in the binding response in the presence of the PROTAC compared to the POI alone indicates the formation of a stable ternary complex. Calculate the cooperativity factor (α) to quantify the enhancement of binding.

Protocol 3: Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a novel degrader.

Materials:

  • Relevant cell line (e.g., 22Rv1 for BRD4)

  • Novel degrader compounds

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound or DMSO for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Wash and develop the blot using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pomalidomide_Mechanism cluster_UPS Ubiquitin-Proteasome System Pomalidomide Pomalidomide Ternary_Complex Ternary Complex (CRBN-Pomalidomide-Neosubstrate) Pomalidomide->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination E1, E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Pomalidomide-induced protein degradation pathway.

PROTAC_Workflow Design PROTAC Design & Synthesis Binding Binding Assays (SPR, ITC) Design->Binding Ternary Ternary Complex Formation Binding->Ternary Degradation In Vitro Degradation (Western Blot, MS) Ternary->Degradation Cellular Cellular Assays (Viability, Apoptosis) Degradation->Cellular InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The field of targeted protein degradation offers immense promise for the development of novel therapeutics. While "this compound" is not a recognized standalone degrader, its chemical structure makes it a potentially valuable building block for creating new PROTACs and other molecules for TPD research. The protocols and data presentation formats provided here offer a robust framework for researchers to design, synthesize, and evaluate novel degraders, ultimately contributing to the advancement of this exciting field.

References

Application Notes and Protocols for Testing "2-Morpholin-4-YL-2-oxoethanol" Efficacy in an Animal Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Morpholin-4-YL-2-oxoethanol, hereafter referred to as Compound X, is a novel synthetic molecule incorporating a morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, found in a variety of clinically approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[1] While the specific biological activities of Compound X are not yet fully elucidated, its structural similarity to other neuroactive and anti-inflammatory compounds suggests its potential as a therapeutic agent for neurological disorders with an inflammatory component.

These application notes provide a detailed protocol for evaluating the efficacy of Compound X in a lipopolysaccharide (LPS)-induced neuroinflammation animal model. This model is a well-established and widely used system for studying the mechanisms of neuroinflammation and for the preclinical screening of potential anti-inflammatory and neuroprotective drugs.

Hypothesized Mechanism of Action:

We hypothesize that Compound X exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In the central nervous system (CNS), the activation of NF-κB in microglia and astrocytes plays a central role in the inflammatory response to stimuli such as LPS. It is proposed that Compound X may inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators and mitigating neuronal damage.

Signaling Pathway Diagram:

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CompoundX Compound X CompoundX->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes Induces

Caption: Hypothesized NF-κB signaling pathway and potential inhibition by Compound X.

Experimental Protocols

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Group 1: Vehicle Control: Mice receive an intraperitoneal (i.p.) injection of sterile saline.

  • Group 2: LPS Control: Mice receive an i.p. injection of LPS (Escherichia coli, serotype O111:B4) at a dose of 1 mg/kg.

  • Group 3: Compound X + LPS: Mice receive Compound X (e.g., 10, 20, or 50 mg/kg, i.p.) 30 minutes prior to LPS injection.

  • Group 4: Compound X Alone: Mice receive Compound X (e.g., 50 mg/kg, i.p.) alone to assess any independent effects of the compound.

3. Experimental Workflow:

Experimental_Workflow acclimatization Acclimatization (1 week) grouping Randomization into Experimental Groups acclimatization->grouping treatment Compound X or Vehicle Administration (i.p.) grouping->treatment lps LPS or Saline Administration (i.p.) (30 min post-treatment) treatment->lps behavior Behavioral Assessment (2-24h post-LPS) lps->behavior euthanasia Euthanasia and Tissue Collection (24h post-LPS) behavior->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

Caption: Experimental workflow for assessing Compound X efficacy.

4. Detailed Methodologies:

  • Compound X and LPS Administration:

    • Prepare Compound X in a suitable vehicle (e.g., sterile saline with 5% DMSO and 5% Tween 80).

    • Administer Compound X or vehicle via intraperitoneal (i.p.) injection.

    • Thirty minutes after Compound X/vehicle administration, inject LPS (1 mg/kg in sterile saline) or sterile saline i.p.

  • Behavioral Assessments:

    • Open Field Test (2 hours post-LPS):

      • Place each mouse in the center of an open field arena (50 cm x 50 cm x 40 cm).

      • Record the total distance traveled and the time spent in the center of the arena for 10 minutes using an automated tracking system. This assesses general locomotor activity and anxiety-like behavior.

    • Forced Swim Test (24 hours post-LPS):

      • Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

      • Record the duration of immobility for the last 4 minutes of a 6-minute session. This test is used to assess depressive-like behavior.

  • Tissue Collection and Preparation:

    • At 24 hours post-LPS injection, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Dissect the brain and isolate the hippocampus and cortex.

    • For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

    • For histological analysis, fix the other hemisphere in 4% paraformaldehyde.

  • Biochemical Analysis:

    • ELISA for Pro-inflammatory Cytokines:

      • Homogenize brain tissue in lysis buffer.

      • Centrifuge the homogenates and collect the supernatant.

      • Measure the protein concentration using a BCA protein assay kit.

      • Determine the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot for NF-κB Pathway Proteins:

      • Extract cytoplasmic and nuclear proteins from brain tissue using a nuclear extraction kit.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membranes with primary antibodies against phospho-NF-κB p65, total NF-κB p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

      • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

Table 1: Behavioral Assessment Data

GroupOpen Field Test (Total Distance, cm)Forced Swim Test (Immobility Time, s)
Vehicle Control2500 ± 15060 ± 10
LPS Control1200 ± 100150 ± 20
Compound X (10 mg/kg) + LPS1600 ± 120120 ± 15
Compound X (20 mg/kg) + LPS2000 ± 14090 ± 12
Compound X (50 mg/kg) + LPS2300 ± 16070 ± 10
Compound X (50 mg/kg) Alone2450 ± 14565 ± 11

Data are presented as mean ± SEM.

Table 2: Pro-inflammatory Cytokine Levels in Brain Tissue

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control20 ± 515 ± 430 ± 6
LPS Control250 ± 30180 ± 25300 ± 40
Compound X (10 mg/kg) + LPS180 ± 20130 ± 18220 ± 30
Compound X (20 mg/kg) + LPS120 ± 1590 ± 12150 ± 20
Compound X (50 mg/kg) + LPS60 ± 1040 ± 880 ± 15
Compound X (50 mg/kg) Alone22 ± 618 ± 535 ± 7

Data are presented as mean ± SEM.

Table 3: Quantification of Western Blot Data (Relative Protein Expression)

GroupCytoplasmic p-NF-κB p65 / Total p65Nuclear p-NF-κB p65 / Lamin B1Cytoplasmic IκBα / β-actin
Vehicle Control0.2 ± 0.050.1 ± 0.031.0 ± 0.1
LPS Control1.0 ± 0.121.2 ± 0.150.3 ± 0.06
Compound X (10 mg/kg) + LPS0.8 ± 0.100.9 ± 0.110.5 ± 0.08
Compound X (20 mg/kg) + LPS0.6 ± 0.080.6 ± 0.090.7 ± 0.09
Compound X (50 mg/kg) + LPS0.3 ± 0.060.2 ± 0.040.9 ± 0.1
Compound X (50 mg/kg) Alone0.2 ± 0.040.1 ± 0.021.1 ± 0.12

Data are presented as mean ± SEM of the relative band density.

This application note provides a comprehensive framework for the preclinical evaluation of Compound X in an LPS-induced neuroinflammation model. The detailed protocols for animal experiments, behavioral assessments, and biochemical analyses will enable researchers to robustly assess the anti-inflammatory and neuroprotective potential of this novel compound. The presented data tables offer a clear structure for summarizing and comparing quantitative results. Successful demonstration of efficacy in this model would provide a strong rationale for further investigation of Compound X in more complex models of neurological disease.

References

The Versatile Precursor: 2-Morpholin-4-yl-2-oxoethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Within the vast landscape of morpholine-containing building blocks, 2-hydroxy-1-morpholinoethanone (often referred to as 2-morpholin-4-yl-2-oxoethanol) and its derivatives serve as pivotal precursors in the synthesis of a diverse array of heterocyclic compounds with significant biological potential. This document provides detailed application notes and experimental protocols for the use of this versatile precursor in organic synthesis.

Synthesis of the Key Intermediate: 2-Chloro-1-morpholinoethanone

The hydroxyl group of 2-hydroxy-1-morpholinoethanone can be readily converted to a good leaving group, such as a halogen, to facilitate nucleophilic substitution reactions. The chloro-derivative, 2-chloro-1-morpholinoethanone, is a particularly useful and widely employed intermediate.

A common and efficient method for this transformation involves the reaction of morpholine with chloroacetyl chloride. This one-step synthesis directly yields the key chloro-intermediate.

Experimental Protocol: Synthesis of 2-Chloro-1-morpholinoethanone

This protocol is adapted from a standard procedure for the N-acylation of morpholine.[2]

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Potassium carbonate

  • Toluene

  • Ice

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine (1.00 mL, 11.5 mmol) and toluene (30 mL).

  • Add potassium carbonate (3.17 g, 22.9 mmol) to the stirred solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (0.91 mL, 11.4 mmol) dropwise to the cooled mixture.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C.

  • Continue stirring at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble solids.

  • Wash the collected solids with a small amount of toluene.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.

  • The resulting product is N-chloroacetylmorpholine (2-chloro-1-morpholinoethanone) as a white solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )AmountMoles (mmol)
Morpholine87.121.00 mL11.5
Chloroacetyl chloride112.940.91 mL11.4
Potassium carbonate138.213.17 g22.9
Product Molar Mass ( g/mol ) Yield
2-Chloro-1-morpholinoethanone163.60Quantitative

Table 1: Reagents and expected yield for the synthesis of 2-chloro-1-morpholinoethanone.

G cluster_synthesis Synthesis of 2-Chloro-1-morpholinoethanone Morpholine Morpholine Intermediate N-Acylation Morpholine->Intermediate Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Product 2-Chloro-1-morpholinoethanone Intermediate->Product K2CO3, Toluene, 60°C

Caption: Synthetic pathway for 2-chloro-1-morpholinoethanone.

Application as a Precursor in the Synthesis of Thieno[2,3-b]pyridines

2-Chloro-1-morpholinoethanone is a valuable building block for the synthesis of various heterocyclic systems. Its electrophilic methylene carbon, activated by the adjacent carbonyl and chloro groups, readily reacts with nucleophiles. A notable application is in the synthesis of thieno[2,3-b]pyridine derivatives, which are known to possess a wide range of pharmacological activities.[3]

Experimental Protocol: Synthesis of 3-Amino-N-aryl-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes the reaction of 2-chloro-N-arylacetamides (which can be synthesized from 2-chloro-1-morpholinoethanone and an appropriate aniline) with a 2-mercaptonicotinonitrile derivative. For the purpose of this application note, we will focus on the subsequent step where the chloroacetyl moiety, attached to a scaffold, reacts.

General Procedure:

A mixture of the appropriate 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-arylacetamide (1 mmol) is refluxed in ethanolic sodium ethoxide (prepared by dissolving 0.023 g, 1 mmol of sodium in 20 mL of absolute ethanol) for a duration of 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and then dried. Recrystallization from an appropriate solvent (e.g., ethanol or DMF) affords the pure thieno[2,3-b]pyridine product.[3]

Quantitative Data for Representative Thieno[2,3-b]pyridines: [3]

ProductR-group (on N-aryl)Yield (%)Melting Point (°C)
4b p-tolyl80>300
4d 4-chlorophenyl76267-269

Table 2: Yields and melting points for the synthesis of representative thieno[2,3-b]pyridine derivatives.

G cluster_application Application in Heterocyclic Synthesis Precursor 2-Chloro-N-aryl-acetamide (derived from 2-Chloro-1-morpholinoethanone) Reaction Cyclization Precursor->Reaction Reagent 2-Mercaptonicotinonitrile derivative Reagent->Reaction Product Thieno[2,3-b]pyridine derivative Reaction->Product NaOEt, Ethanol, Reflux

Caption: Synthesis of thieno[2,3-b]pyridines.

Summary and Outlook

2-Hydroxy-1-morpholinoethanone, and its readily accessible chloro-derivative, are valuable and versatile precursors in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal interest. The straightforward protocols for their synthesis and subsequent reactions, coupled with the biological significance of the resulting products, make them important tools for researchers in drug discovery and development. The methodologies presented here provide a solid foundation for the exploration of novel chemical entities based on the morpholine scaffold.

References

Application Notes and Protocols for the Quantification of 2-Morpholin-4-YL-2-oxoethanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the quantitative analysis of 2-Morpholin-4-YL-2-oxoethanol in biological matrices such as plasma and urine. The methodologies described are based on established bioanalytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated methods for "this compound" are not widely published, the protocols outlined below are adapted from robust methods used for the analysis of structurally related compounds, such as the anticoagulant Rivaroxaban and its metabolites, which share a similar morpholinone moiety. These methods are intended for use by researchers, scientists, and drug development professionals.

Overview of Analytical Approaches

The quantification of small molecules like this compound in complex biological samples requires a sensitive and selective analytical method. LC-MS/MS is the preferred technique due to its high specificity and sensitivity, which allows for the accurate measurement of low concentrations of the analyte.[1][2] The general workflow for such an analysis involves sample preparation to remove interferences, chromatographic separation, and detection by mass spectrometry.[3]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of the analyte from other components in the sample.[1][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the detection and quantification of the analyte.[4][5][6][7]

Experimental Protocols

Protocol 1: Quantification in Human Plasma using LC-MS/MS

This protocol details a method for the determination of this compound in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

1.1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (recommended for best accuracy)[8]

  • Acetonitrile (HPLC grade)[4][9]

  • Methanol (HPLC grade)[10]

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

1.2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[4][10][11]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard solution (a suitable concentration should be determined during method development).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

1.3. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase column, such as a C18 or C8 column (e.g., Zorbax SB C8, 4.6 x 100mm, 3.5µm), is suitable for separation.[3]

  • Mobile Phase A: 0.1% Formic acid in water with 5mM Ammonium acetate.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.[7]

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. The gradient can be optimized as needed.

  • Column Temperature: 40-50°C.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.

1.4. Data Presentation

The following table summarizes typical quantitative parameters for bioanalytical methods of structurally similar compounds, which can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity Range0.5 - 500 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy87.5 – 112.6%
Precision (%CV)< 15%
Recovery69.7%
Protocol 2: Quantification in Urine using LC-MS/MS

This protocol describes a "dilute-and-shoot" approach for the analysis of this compound in urine, which is a simpler sample preparation method suitable for this matrix.

2.1. Materials and Reagents

  • Same as in Protocol 1, with the substitution of human urine for plasma.

2.2. Sample Preparation: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • Centrifuge the urine samples at 5,000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 450 µL of the initial mobile phase containing the internal standard.

  • Vortex the mixture for 30 seconds.

  • Inject an aliquot (e.g., 5-10 µL) directly into the LC-MS/MS system.

2.3. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described in Protocol 1. Optimization of the chromatographic gradient may be necessary to ensure separation from potential interferences in the urine matrix.

2.4. Data Presentation

The quantitative performance of the method in urine should be validated. The table below provides expected performance characteristics based on similar analyses.

ParameterTypical ValueReference
Linearity Range10 - 10,000 ng/mL[7]
Lower Limit of Quantification (LLOQ)10 ng/mL[7]
AccuracyWithin ±15% of nominal[7]
Precision (%CV)< 15%[7]

Visualizations

Diagram 1: General Workflow for Analysis in Biological Samples

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: General workflow for the analysis of this compound.

Diagram 2: Liquid-Liquid Extraction (LLE) Protocol

start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex for 10 min add_solvent->vortex centrifuge Centrifuge at 4000 RPM vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step liquid-liquid extraction workflow.

References

Application Notes and Protocols for 2-Morpholin-4-yl-2-oxoethanol in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 2-Morpholin-4-yl-2-oxoethanol, a novel morpholine derivative, in the characterization of enzyme kinetics. This document details its application as a competitive inhibitor for a hypothetical enzyme, "Kinase-X," involved in a critical disease signaling pathway. The protocols outlined herein offer a framework for determining key inhibitory constants (IC₅₀, Kᵢ) and elucidating the mechanism of inhibition, providing valuable insights for drug discovery and development programs.

Introduction to this compound

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1] this compound is a synthetic compound incorporating this key moiety. Its potential as an enzyme inhibitor stems from the structural features that allow for specific interactions within an enzyme's active site. Understanding the kinetics of such interactions is fundamental to developing potent and selective therapeutic agents.[2][3] This document will guide the user through the process of characterizing the inhibitory effects of this compound on Kinase-X activity.

Signaling Pathway of Kinase-X

Kinase-X is a critical enzyme in a signaling cascade that leads to cellular proliferation. Its dysregulation is implicated in various diseases. This compound is hypothesized to inhibit Kinase-X, thereby blocking the downstream signaling events.

KinaseX_Pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Signal Signal Kinase_Y Kinase_Y Signal->Kinase_Y Kinase_X Kinase_X Kinase_Y->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates Proliferation Proliferation Substrate->Proliferation Inhibitor 2-Morpholin-4-yl- 2-oxoethanol Inhibitor->Kinase_X Inhibits

Figure 1: Hypothesized signaling pathway of Kinase-X and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against Kinase-X was determined using the protocols described below. The key kinetic parameters are summarized in the following tables.

Table 1: IC₅₀ Determination of this compound

Substrate ConcentrationIC₅₀ (µM)
1x Kₘ15.2
5x Kₘ45.8
10x Kₘ88.1

Table 2: Kinetic Parameters of Kinase-X with this compound

ParameterValue
Kₘ of Substrate10 µM
Vₘₐₓ120 nmol/min/mg
Kᵢ of Inhibitor7.5 µM
Mechanism of InhibitionCompetitive

Experimental Protocols

The following protocols provide a detailed methodology for the characterization of this compound as a Kinase-X inhibitor.

Experimental Workflow

The overall workflow for characterizing the inhibitor involves an initial IC₅₀ determination followed by mechanism of action studies to determine the inhibition constant (Kᵢ).

Experimental_Workflow Start Start IC50_Assay IC50 Determination Assay Start->IC50_Assay Data_Analysis_1 Dose-Response Curve Fitting IC50_Assay->Data_Analysis_1 Kinetic_Assays Enzyme Kinetic Assays (Varying Substrate and Inhibitor) Data_Analysis_1->Kinetic_Assays Data_Analysis_2 Michaelis-Menten & Lineweaver-Burk Plots Kinetic_Assays->Data_Analysis_2 Determine_Ki Determination of Ki and Mechanism of Inhibition Data_Analysis_2->Determine_Ki End End Determine_Ki->End

Figure 2: General workflow for the kinetic characterization of an enzyme inhibitor.
Protocol for IC₅₀ Determination

This protocol is designed to determine the concentration of this compound that inhibits 50% of Kinase-X activity.

  • Reagent Preparation:

    • Kinase-X Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-X Enzyme: Prepare a 2X working solution in assay buffer.

    • Substrate: Prepare a 10X working solution in assay buffer at the desired concentration (e.g., Kₘ).

    • ATP: Prepare a 10X working solution in assay buffer.

    • Inhibitor (this compound): Prepare a serial dilution series in 100% DMSO, then dilute into assay buffer to create 4X working solutions.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of 4X inhibitor solution to appropriate wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

    • Add 10 µL of 2X Kinase-X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed 4X Substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a suitable stop solution (e.g., EDTA).

    • Detect the product formation using an appropriate method (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol for Kᵢ Determination and Mechanism of Action

This protocol is used to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Reagent Preparation:

    • Prepare reagents as described in the IC₅₀ determination protocol.

    • Prepare a range of substrate concentrations (e.g., 0.5x to 10x Kₘ).

    • Prepare several fixed concentrations of the inhibitor based on the determined IC₅₀ (e.g., 0, 0.5x, 1x, 2x Kᵢ).

  • Assay Procedure:

    • Perform the kinase assay as described previously, but for each inhibitor concentration, test a full range of substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of the intersecting lines will indicate the mechanism of inhibition.

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).

    • Calculate the Kᵢ using the appropriate formula based on the determined mechanism of inhibition. For competitive inhibition, use the formula: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where Kₘ(app) is the apparent Kₘ in the presence of the inhibitor at concentration [I].

Conclusion

The protocols and data presented in these application notes demonstrate the utility of this compound as a tool for studying enzyme kinetics. By following these detailed methodologies, researchers can effectively characterize the inhibitory properties of this and other novel compounds, facilitating the advancement of drug discovery projects. The principles of enzyme inhibition assays and kinetic analysis are crucial for understanding the therapeutic potential of new chemical entities.[4][5]

References

Application Notes and Protocols for In Vivo Studies of 2-Morpholin-4-YL-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholin-4-YL-2-oxoethanol is a morpholine derivative with potential for further investigation in various pharmacological contexts. The morpholine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3][4]. Effective in vivo evaluation of this compound necessitates the development of a suitable formulation that ensures adequate bioavailability and reproducible results. These application notes provide a comprehensive guide to formulating "this compound" for preclinical in vivo studies, with a focus on strategies for compounds with potentially poor aqueous solubility.

Physicochemical Properties and Formulation Considerations

Table 1: Physicochemical Properties of Structurally Related Compound: 2-(morpholin-4-yl)ethanol

PropertyValueReference
Molecular FormulaC6H13NO2[8]
Molecular Weight131.17 g/mol [9]
Boiling Point227 °C at 757 mm Hg
Density1.083 g/mL at 25 °C[8]
Refractive Index1.476 (n20/D)[8]
SolubilitySoluble in water and ethanol[8]

Note: These properties are for a structurally similar compound and should be experimentally verified for "this compound".

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the solubility of the test compound in various pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound

  • Selection of vehicles (see Table 2)

  • Vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In separate vials, add an excess amount of the compound to a known volume of each selected vehicle.

  • Shake the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Record the solubility in mg/mL for each vehicle.

Table 2: Common Vehicles for In Vivo Formulation

Vehicle CategoryExamples
Aqueous Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)
Co-solvents Polyethylene glycol 300 (PEG300), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15
Oils Corn oil, Sesame oil, Cottonseed oil
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol 2: Formulation Preparation for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for the intended route of administration (e.g., oral, intravenous, intraperitoneal).

A. Co-solvent Formulation (for oral or intraperitoneal administration)

  • Based on solubility data, select a suitable co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline).

  • Weigh the required amount of this compound.

  • Dissolve the compound in the organic co-solvent(s) (e.g., DMSO, PEG400) first. Gentle warming or sonication may be used if necessary.

  • Once fully dissolved, slowly add the aqueous component (e.g., Saline) while continuously stirring or vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and homogeneity.

B. Suspension Formulation (for oral administration)

  • If the compound has very low solubility, a suspension may be necessary.

  • Select a suitable suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose in water, 1% Tween® 80 in water).

  • Weigh the required amount of the compound. Particle size reduction (micronization) of the dry powder can improve suspension stability and absorption.[5][10]

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Ensure the suspension is uniformly dispersed before each administration.

Visualization of Workflows and Pathways

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study a Compound Synthesis & Characterization b Physicochemical Profiling (Solubility, pKa, LogP) a->b c Vehicle Screening (Aqueous, Co-solvents, Lipids) b->c d Formulation Optimization (e.g., Co-solvent ratios, pH) c->d e Stability Assessment d->e f Dosing & Observation e->f g Pharmacokinetic Analysis f->g h Pharmacodynamic/ Efficacy Evaluation f->h G cluster_pathway Hypothetical Signaling Pathway compound This compound receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor Binds/Modulates downstream1 Downstream Effector 1 (e.g., Adenylyl Cyclase) receptor->downstream1 Activates/ Inhibits kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade downstream2 Second Messenger (e.g., cAMP) downstream1->downstream2 downstream2->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, CREB) kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Anti-inflammatory effects, Apoptosis) transcription_factor->cellular_response Regulates Gene Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholin-4-YL-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholin-4-YL-2-oxoethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the N-acylation of morpholine with a suitable 2-hydroxyacetylating agent. Common approaches include the reaction of morpholine with an ester of glycolic acid (e.g., ethyl glycolate) or with a more reactive derivative like 2-acetoxyacetyl chloride followed by deacetylation. The choice of reagent often depends on the desired reaction conditions and scale.

Q2: What are the critical parameters that influence the yield of the synthesis?

A2: Several parameters critically affect the reaction yield:

  • Choice of Acylating Agent: More reactive acylating agents (e.g., acyl chlorides) may lead to faster reactions but can also result in more side products if not controlled properly.

  • Reaction Temperature: The optimal temperature depends on the specific reactants. For ester-based acylations, heating is typically required to drive the reaction to completion. For more reactive acyl chlorides, the reaction is often performed at lower temperatures to control exothermicity and minimize side reactions.

  • Presence of a Base: In reactions involving acyl chlorides, a base (e.g., triethylamine) is essential to neutralize the HCl byproduct. In ester-based reactions, a base is not strictly necessary but can be used to deprotonate the morpholine and increase its nucleophilicity.

  • Solvent: The choice of solvent can influence reactant solubility and reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Purity of Reactants: The purity of morpholine and the acylating agent is crucial. Impurities can lead to side reactions and lower yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials (morpholine and the acylating agent) and the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include unreacted morpholine, the hydrolyzed acylating agent (glycolic acid), and potential side products from self-condensation or other side reactions. Purification is typically achieved through:

  • Aqueous Workup: Washing the organic reaction mixture with water or a mild acidic solution can remove unreacted morpholine and other water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acylating agent (e.g., hydrolyzed ester or acyl chloride).2. Insufficient reaction temperature or time.3. Poor quality of morpholine (e.g., containing water).4. Ineffective base (if applicable).1. Use a fresh or newly opened bottle of the acylating agent. Check for signs of decomposition.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.3. Use freshly distilled or anhydrous morpholine.4. Ensure the base is dry and of high purity.
Formation of Multiple Products (as seen on TLC) 1. Reaction temperature is too high, leading to side reactions.2. Presence of impurities in starting materials.3. Di-acylation or other side reactions.1. Lower the reaction temperature, especially during the addition of a reactive acylating agent.2. Purify starting materials before the reaction.3. Use a controlled stoichiometry of reactants.
Product is Difficult to Purify 1. Product co-elutes with starting material or impurities during column chromatography.2. Product is an oil and does not crystallize.1. Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase.2. If the product is an oil, attempt purification by distillation under reduced pressure or try to form a solid derivative for purification and then regenerate the product.
Low Isolated Yield After Workup 1. Product is partially soluble in the aqueous phase and is lost during extraction.2. Product decomposition during purification (e.g., on silica gel).1. Perform multiple extractions with the organic solvent. Saturating the aqueous phase with salt (brining out) can reduce the solubility of the product.2. Deactivate the silica gel with a small amount of triethylamine before performing column chromatography to prevent decomposition of the amine product.

Experimental Protocols

Protocol 1: Synthesis via Acylation with Ethyl Glycolate

This protocol outlines a common method for the synthesis of this compound using a readily available ester of glycolic acid.

Materials:

  • Morpholine

  • Ethyl glycolate

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add morpholine (1.0 eq) and ethyl glycolate (1.1 eq) in toluene.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by TLC analysis.

  • Continue refluxing until the reaction is complete (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Acylation with 2-Acetoxyacetyl Chloride

This two-step protocol utilizes a more reactive acylating agent, which may offer higher yields and shorter reaction times but requires an additional deprotection step.

Step 1: Acylation

  • Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in the same solvent to the cooled morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-morpholino-2-oxoethyl acetate.

Step 2: Deacetylation

  • Dissolve the crude intermediate in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate or sodium methoxide.

  • Stir the mixture at room temperature until the deacetylation is complete (monitored by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of this compound. The yields presented are typical for N-acylation reactions of morpholine and should be considered as illustrative.

Table 1: Effect of Acylating Agent and Temperature on Yield

Acylating AgentTemperature (°C)Typical Yield (%)
Ethyl Glycolate8060-75
Ethyl Glycolate110 (Reflux in Toluene)75-85
2-Acetoxyacetyl Chloride0 to RT85-95 (for acylation step)

Table 2: Effect of Base on the Acylation with 2-Acetoxyacetyl Chloride

BaseEquivalents of BaseTypical Yield (%)
Triethylamine1.285-95
Pyridine1.280-90
None0<10 (due to protonation of morpholine by HCl byproduct)

Visualizations

Synthesis_Workflow cluster_protocol1 Protocol 1: From Ethyl Glycolate cluster_protocol2 Protocol 2: From 2-Acetoxyacetyl Chloride P1_Start Morpholine + Ethyl Glycolate P1_Reaction Reflux in Toluene P1_Start->P1_Reaction P1_Workup Solvent Removal P1_Reaction->P1_Workup P1_Purification Purification (Distillation/Chromatography) P1_Workup->P1_Purification P1_Product This compound P1_Purification->P1_Product P2_Start Morpholine + 2-Acetoxyacetyl Chloride P2_Acylation Acylation (DCM, TEA) P2_Start->P2_Acylation P2_Intermediate 2-morpholino-2-oxoethyl acetate P2_Acylation->P2_Intermediate P2_Deprotection Deacetylation (MeOH, K2CO3) P2_Intermediate->P2_Deprotection P2_Purification Purification (Chromatography) P2_Deprotection->P2_Purification P2_Product This compound P2_Purification->P2_Product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Impure Purify Reactants (Distillation/Recrystallization) Check_Reactants->Impure No Pure Reactants are Pure Check_Reactants->Pure Yes Impure->Start Check_Conditions Optimize Reaction Conditions Pure->Check_Conditions Adjust_Temp Adjust Temperature/ Reaction Time Check_Conditions->Adjust_Temp No Check_Workup Review Workup & Purification Check_Conditions->Check_Workup Yes Adjust_Temp->Start Modify_Workup Modify Extraction/ Chromatography Check_Workup->Modify_Workup No Yield_Improved Yield Improved Check_Workup->Yield_Improved Yes Modify_Workup->Start

Caption: Troubleshooting flowchart for improving the yield of the synthesis.

"2-Morpholin-4-YL-2-oxoethanol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Morpholin-4-yl-2-oxoethanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Based on analogous syntheses of N-acetylated morpholines, the most probable impurities include:

  • Unreacted Starting Materials: Residual morpholine and the acetylating agent (e.g., acetic anhydride or a related activated acetic acid derivative).

  • By-products: Di-acetylated species or products from side reactions.

  • Solvents: Residual solvents used in the reaction or initial work-up steps.

  • Water: Moisture introduced during the reaction or work-up.

  • Free Acid: For example, acetic acid, if formed as a by-product during the acetylation reaction.

Q2: What is the general stability of this compound?

This compound is expected to be a moderately stable compound under standard laboratory conditions.[1] However, prolonged exposure to strong acids or bases, or high temperatures, could lead to hydrolysis of the amide bond.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

Standard analytical techniques for purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and separating the target compound from impurities.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • Broad peaks or multiple unexpected signals in NMR spectra.

  • Multiple spots observed on TLC analysis.[2]

  • Low assay value by HPLC.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete ReactionMonitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the compound is stable), or adding more of the limiting reagent.
Sub-optimal Work-upEnsure proper quenching of reagents and thorough extraction to remove water-soluble impurities. A brine wash can help to break up emulsions and remove residual water from the organic layer.
Presence of Unreacted MorpholineWash the organic extract with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic morpholine into the aqueous layer. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and then wash with water.
Presence of Acetic AcidWash the organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the acidic by-product into the aqueous layer.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A persistent impurity peak is observed in the HPLC chromatogram, even after repeated extractions.

  • The impurity co-elutes with the product on TLC.

Possible Causes and Solutions:

CauseRecommended Solution
Impurity with Similar PolarityEmploy column chromatography for purification. A step-gradient or a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can effectively separate compounds with close polarities.[2]
Azeotrope Formation with SolventIf distillation is used, the impurity might form an azeotrope with the solvent. Consider using a different solvent for extraction and subsequent purification steps.
Thermally Labile ImpurityIf the impurity is formed during high-temperature purification steps like distillation, consider using lower-temperature purification methods such as column chromatography or recrystallization.
Issue 3: Product is an Oil and Difficult to Handle

Symptoms:

  • The final product is a viscous oil instead of a solid.

  • Difficulty in drying and handling the product.

Possible Causes and Solutions:

CauseRecommended Solution
Residual SolventDry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, provided the compound is thermally stable.
Presence of ImpuritiesThe presence of impurities can lower the melting point of a compound. Attempt further purification by column chromatography.
Amorphous Solid or Low Melting PointTry to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure compound, if available, is also effective.

Quantitative Data Summary

The following table summarizes the purity levels achieved for a related compound, N-acetylmorpholine, through a specific patented purification process. This data can serve as a benchmark for the purification of this compound.

ParameterPurity Level
Product Purity > 99.5%
Morpholine Content < 0.1%
Free Acid Content < 0.05%
Water Content < 0.02%
Data based on the purification of N-acetylmorpholine as described in patent CN103641797B.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Initial Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1M HCl (to remove basic impurities like morpholine). b. Saturated NaHCO₃ solution (to remove acidic impurities). c. Water. d. Brine (saturated NaCl solution).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product Mixture Workup Aqueous Work-up (Acid/Base Washes) Crude_Product->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purity Issue Identified Impurity_Type Identify Impurity Type Start->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Basic or Acidic Byproduct Side-Reaction By-product Impurity_Type->Byproduct Similar Polarity Solvent Residual Solvent Impurity_Type->Solvent Volatile Solution_Wash Optimize Aqueous Wash Starting_Material->Solution_Wash Solution_Chroma Perform Column Chromatography Byproduct->Solution_Chroma Solution_Vacuum Dry Under High Vacuum Solvent->Solution_Vacuum

Caption: Troubleshooting logic for common purification challenges.

References

"2-Morpholin-4-YL-2-oxoethanol" stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information, including all data and experimental protocols, is provided for illustrative purposes only. As of the date of this document, there is no publicly available experimental stability data for 2-Morpholin-4-yl-2-oxoethanol. The data presented herein is hypothetical and designed to serve as a template for researchers to adapt for their own experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

A1: this compound is a chemical compound containing a morpholine ring and an amide functional group. The primary stability concerns for this molecule are the hydrolysis of the amide bond under both acidic and basic conditions, and potential oxidation of the morpholine ring. The rate of degradation is expected to be influenced by pH, temperature, and the presence of oxidizing agents or light.

Q2: What are the typical conditions for storing this compound?

A2: While specific storage conditions should be determined by experimental stability studies, a general recommendation for compounds with similar functional groups is to store them in a cool, dry, and dark place. Protection from light and moisture is crucial to minimize degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is advisable.

Q3: Which analytical technique is most suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for this purpose. This method should be capable of separating the intact parent compound from all its potential degradation products, allowing for accurate quantification of the remaining active substance over time.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, or stress testing, involve subjecting the compound to harsh conditions (e.g., strong acids and bases, high temperatures, oxidizing agents, and intense light) to accelerate its degradation. These studies are crucial for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing a stability-indicating analytical method.

Troubleshooting Guide

Q: I am observing rapid degradation of my compound even under mild conditions. What could be the issue?

A:

  • Buffer Purity: Ensure the buffers you are using are freshly prepared and of high purity. Contaminants in the buffer components can catalyze degradation.

  • pH Meter Calibration: Inaccurate pH of the buffer can significantly impact the stability of a pH-sensitive compound. Calibrate your pH meter regularly with fresh standards.

  • Storage Container: The compound might be adsorbing to or reacting with the surface of the storage container. Consider using different types of containers (e.g., glass vs. polypropylene) to test for compatibility.

  • Autoclaving: If you are sterilizing your buffers by autoclaving, the high temperature might be causing initial degradation of your compound if it is added before this step.

Q: My HPLC chromatogram shows multiple unexpected peaks in my stability samples. How do I identify them?

A:

  • Forced Degradation: Compare the chromatograms of your stability samples with those from your forced degradation studies. This can help in tentatively identifying the degradation products.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peaks can provide valuable information about their molecular weight and help in structure elucidation.

  • Blank Injections: Run blank injections of your buffer and solvent to ensure that the extra peaks are not artifacts from the system or the mobile phase.

Q: The recovery of my compound is inconsistent across different time points. What should I check?

A:

  • Sample Preparation: Ensure your sample preparation and dilution procedures are consistent and accurate. Use calibrated pipettes and volumetric flasks.

  • HPLC System Performance: Check the performance of your HPLC system. Variations in injection volume, column temperature, or pump flow rate can lead to inconsistent results. Run system suitability tests before each analysis.

  • Evaporation: If your samples are stored for extended periods, solvent evaporation can concentrate the sample, leading to artificially high recovery. Ensure your sample vials are properly sealed.

Hypothetical Stability Data

The following tables summarize the hypothetical stability of this compound in various buffer systems at different temperatures.

Table 1: Stability of this compound in Different pH Buffers at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0
298.599.897.2
894.299.590.5
2485.198.975.8
4872.397.558.1

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
2499.998.995.3
4899.897.590.1
7299.796.284.6
168 (1 week)99.292.870.2

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions

  • pH 3.0 Buffer (0.1 M Citrate Buffer): Dissolve 21.0 g of citric acid monohydrate in 900 mL of deionized water. Adjust the pH to 3.0 with 1 M sodium hydroxide solution. Make up the final volume to 1000 mL with deionized water.

  • pH 7.4 Buffer (0.1 M Phosphate Buffer): Dissolve 13.8 g of sodium phosphate monobasic in 900 mL of deionized water. Adjust the pH to 7.4 with 1 M sodium hydroxide solution. Make up the final volume to 1000 mL with deionized water.

  • pH 9.0 Buffer (0.1 M Borate Buffer): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide solution. Make up the final volume to 1000 mL with deionized water.

Protocol 2: Stability Study in Different Buffer Systems

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each pH condition (3.0, 7.4, and 9.0), add a known volume of the stock solution to a larger volume of the respective buffer to achieve a final concentration of 100 µg/mL.

  • Divide each solution into aliquots in sealed, amber glass vials.

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 8, 24, 48, 72, and 168 hours), withdraw one vial from each condition.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.

Protocol 3: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_compound Prepare Compound Stock Solution setup_samples Prepare Stability Samples (Compound in Buffers) prep_compound->setup_samples prep_buffers Prepare Buffer Solutions (pH 3, 7.4, 9) prep_buffers->setup_samples store_samples Store Samples at Different Temperatures (4°C, 25°C, 40°C) setup_samples->store_samples withdraw_samples Withdraw Samples at Specific Time Points store_samples->withdraw_samples Time Points hplc_analysis Analyze by Stability- Indicating HPLC withdraw_samples->hplc_analysis quantify Quantify Remaining Compound hplc_analysis->quantify report Report Results (% Remaining vs. Time) quantify->report

Caption: Experimental workflow for assessing the stability of a compound in different buffer systems.

Factors_Affecting_Stability cluster_chemical Chemical Factors cluster_physical Physical Factors center Compound Stability pH pH of Solution pH->center oxidants Presence of Oxidizing Agents oxidants->center hydrolysis Hydrolysis hydrolysis->center temp Temperature temp->center light Light Exposure light->center moisture Moisture/Humidity moisture->center

Caption: Key factors influencing the chemical stability of a drug substance.

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the biological activity and potential off-target effects of "2-Morpholin-4-YL-2-oxoethanol." Therefore, this technical support center provides a general framework and best practices for identifying, troubleshooting, and reducing off-target effects applicable to small molecule compounds in a research and drug development context. The principles and protocols outlined here are intended to serve as a guide for researchers working with novel or under-characterized chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule interacts with and modulates the activity of biological macromolecules other than its intended target.[1] These unintended interactions are a major source of concern as they can lead to:

  • Cellular toxicity: Interactions with essential cellular proteins can lead to cytotoxicity that is unrelated to the on-target activity of the compound.[3]

  • Poor clinical translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects, or if these effects cause unforeseen toxicity in humans.[3][4]

Q2: What are the initial indicators of potential off-target effects in my cell-based assays?

A2: Several observations in your experiments can suggest the presence of off-target effects:

  • Inconsistent results with structurally different inhibitors: If another inhibitor for the same target, but with a different chemical scaffold, produces a different phenotype or no effect, it may indicate that your compound's effects are not solely due to on-target inhibition.[3]

  • Discrepancy with genetic validation: The phenotype observed with your small molecule is not replicated when the target protein's expression is reduced or eliminated using methods like CRISPR-Cas9 or siRNA.

  • Unusually steep or biphasic dose-response curves: This can suggest that at different concentrations, the compound is engaging multiple targets with varying affinities.

  • Unexpected or widespread cellular changes: If you observe significant changes in cell morphology, viability, or signaling pathways that are not known to be associated with the intended target, off-target effects should be considered.

Q3: How can I proactively reduce the risk of off-target effects during my research?

A3: A proactive approach is crucial for minimizing off-target effects. Key strategies include:

  • Rational drug design: Utilize computational and structural biology tools to design compounds with high specificity for the intended target.[1]

  • High-throughput screening (HTS): Screen compound libraries to identify molecules with high affinity and selectivity for your target early in the discovery process.[1]

  • Use of well-characterized tool compounds: Whenever possible, use thoroughly profiled and validated chemical probes for your target of interest.

  • Working at the lowest effective concentration: Titrate your compound to determine the minimal concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and suggests steps to determine if they are related to off-target effects.

Observed Issue Potential Cause Related to Off-Target Effects Troubleshooting Steps
High Cellular Toxicity at Low Concentrations The compound may be interacting with an essential protein, such as a critical enzyme or ion channel.1. Perform a broad-panel toxicity screen: Test the compound against a panel of known toxicopharmacological targets. 2. Compare with a structurally related inactive analog: If an inactive analog is available, test it for similar cytotoxic effects. 3. Consult compound databases: Check databases like PubChem or ChEMBL for known activities of structurally similar molecules.[5]
Inconsistent Results Across Different Cell Lines The expression levels of an off-target protein may vary between the cell lines, leading to different phenotypic outcomes.1. Profile target and potential off-target expression: Use techniques like Western blotting or qPCR to quantify the protein or mRNA levels of the intended target and suspected off-targets in the different cell lines. 2. Utilize target knockout/knockdown cell lines: Test your compound in cells where the intended target has been genetically removed or silenced to see if the effect persists.
Observed Phenotype Does Not Match Known Target Biology The compound could be modulating a different signaling pathway through an off-target interaction.1. Conduct a pathway analysis: Use phosphoproteomics or transcriptomics to identify signaling pathways that are altered by your compound. 2. Perform a kinome scan or other broad-panel screening: This can help identify unintended kinase or other protein interactions. 3. Use orthogonal validation methods: Confirm your findings with a structurally unrelated inhibitor of the same target.[3]

Data Presentation: Hypothetical Kinase Selectivity Profile

To illustrate how to present quantitative data on off-target effects, the following table shows a hypothetical selectivity profile for a compound, "Morpho-X," designed to inhibit Target Kinase A.

Target IC50 (nM) Selectivity (Fold vs. Target Kinase A)
Target Kinase A 15 1
Off-Target Kinase B1,500100
Off-Target Kinase C>10,000>667
Off-Target Kinase D4,500300

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and validate the on- and off-target effects of a small molecule compound.

Protocol 1: Kinome-Wide Selectivity Screening

Objective: To determine the selectivity of a compound by assessing its inhibitory activity against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP.

  • Incubation: Add the test compound at various concentrations to the assay wells and incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout method.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound engages its intended target within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]

  • Cell Lysis and Heating: Harvest and lyse the cells. Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[2]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway for Target Kinase A cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Target_Kinase_A Target_Kinase_A Receptor->Target_Kinase_A Activates Downstream_Effector_1 Downstream_Effector_1 Target_Kinase_A->Downstream_Effector_1 Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Activates Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase_B Off_Target_Kinase_B Off_Target_Kinase_B->Downstream_Effector_2 Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Morpho_X Morpho_X Morpho_X->Target_Kinase_A Inhibits (On-Target) Morpho_X->Off_Target_Kinase_B Inhibits (Off-Target)

Caption: Hypothetical signaling pathway showing on- and off-target effects of "Morpho-X".

Experimental Workflow for Off-Target Identification

G Workflow for Investigating Off-Target Effects A Unexpected Phenotype Observed B Verify Compound Purity and Identity (LC-MS, NMR) A->B C Perform Dose-Response Analysis B->C D Validate with Structurally Different Inhibitor C->D E Confirm On-Target Engagement (e.g., CETSA) D->E F Broad-Panel Off-Target Screening (e.g., Kinome Scan) E->F If phenotype persists J Conclusion: Phenotype is due to On-Target Effect E->J If phenotype is absent with inactive analog G Identify Potential Off-Targets F->G H Validate Off-Target Engagement and Phenotype (e.g., Knockdown/Knockout) G->H I Conclusion: Phenotype is due to Off-Target Effect H->I

Caption: A logical workflow for troubleshooting and identifying off-target effects.

References

Technical Support Center: Optimizing [Compound Name] Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of "[Compound Name]" for in vitro cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation tables to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for [Compound Name] in cell culture experiments?

A1: For a novel compound like "[Compound Name]" where no prior data exists, it is recommended to start with a broad concentration range spanning several orders of magnitude. A common approach is to perform a wide screening from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM) using serial dilutions.[1][2] This initial experiment will help to identify an approximate effective range for more detailed follow-up studies.

Q2: Why is a dose-response curve essential, and what key parameters can be derived from it?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a compound and the observed biological effect. It is crucial for determining the potency of the compound, typically expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). These parameters are fundamental for comparing the efficacy of different compounds and for understanding the therapeutic window.

Q3: How many replicates are necessary for each experimental condition?

A3: To ensure the statistical validity of your results, a minimum of three biological replicates should be used for each concentration of "[Compound Name]". Technical replicates, which are multiple measurements of the same sample, can also help to minimize variability arising from pipetting or plating errors.

Q4: Can the passage number of my cells affect the experimental outcome?

A4: Yes, the passage number can have a significant impact on cell-based assays. With increasing passage number, cell lines can exhibit changes in their morphology, growth rate, and responsiveness to external stimuli. It is crucial to use cells within a consistent and low-passage number range and to document the passage number for every experiment.

Q5: What is the "edge effect" in multi-well plates, and how can it be mitigated?

A5: The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate behave differently than those in the interior wells, often due to increased evaporation of the culture medium. To mitigate this, it is recommended to not use the outermost wells for experimental samples. Instead, these wells can be filled with sterile phosphate-buffered saline (PBS) or culture medium to help maintain humidity across the plate.[3]

Q6: What is the likely mechanism of action for a morpholine-containing compound?

A6: Many compounds containing a morpholine scaffold have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many diseases, including cancer.[4][5] Therefore, it is plausible that "[Compound Name]" may also target this pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Uneven cell seeding- Inaccurate pipetting of [Compound Name]- Edge effects in the multi-well plate- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use calibrated pipettes and mix well after adding [Compound Name] to each well.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[3]
All cells die, even at the lowest concentration - Concentration of [Compound Name] is too high- Contamination of the stock solution or media- Solvent toxicity (e.g., DMSO)- Start with a much lower concentration range (e.g., picomolar to nanomolar).- Check cultures for any signs of microbial contamination.- Test the vehicle control (e.g., DMSO) alone to rule out solvent toxicity. Ensure the final DMSO concentration is low (typically ≤ 0.1%).[1][3]
Low or no observable effect, even at the highest concentration - Concentration of [Compound Name] is too low- Incubation time is too short- The cell line is resistant to [Compound Name]- Degradation of the compound- Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., 48 or 72 hours).- Test a different, potentially more sensitive cell line.- Prepare a fresh stock solution of [Compound Name].[3]
Precipitation of [Compound Name] in the culture medium - The concentration of the compound exceeds its solubility in the medium- The stock solution was not fully dissolved- Lower the final concentration of [Compound Name].- Ensure the stock solution is completely dissolved before diluting it in the medium. Gentle warming may be necessary.[3]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Optimizing cell density is a critical first step to ensure cells are in an exponential growth phase during the experiment.

  • Preparation: Prepare a single-cell suspension of the desired cell line.

  • Seeding: Seed a 96-well plate with varying numbers of cells per well (e.g., 1,000 to 20,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cell number.

  • Selection: Choose a seeding density that results in 70-80% confluency at the end of the experiment, ensuring cells are still in the logarithmic growth phase.

Protocol 2: Dose-Response Experiment using MTT Assay

This protocol is used to assess the cytotoxic effects of "[Compound Name]".

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Preparation: Prepare serial dilutions of "[Compound Name]" in culture medium. A 1:3 or 1:10 serial dilution is common to cover a broad range of concentrations.[1] Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "[Compound Name]" and the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0% viability. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

This protocol is to confirm the engagement of "[Compound Name]" with the PI3K/Akt/mTOR pathway.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of "[Compound Name]" for the desired time.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 1: Example Data from a Dose-Response Experiment

[Compound Name] (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.195.6 ± 3.9
175.3 ± 6.2
1048.9 ± 5.5
10012.1 ± 3.1

Table 2: Summary of IC50 Values for [Compound Name] in Different Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
Cell Line A2415.2
Cell Line A488.7
Cell Line B4825.4
Cell Line C48>100

Visualizations

G Troubleshooting Workflow start Start Experiment check_results Unexpected Results? start->check_results high_variability High Variability? check_results->high_variability Yes end Reliable Results check_results->end No no_effect No Effect? high_variability->no_effect No solution_variability Check Seeding Density Review Pipetting Technique Avoid Edge Effects high_variability->solution_variability Yes high_toxicity High Toxicity? no_effect->high_toxicity No solution_no_effect Increase Concentration Range Increase Incubation Time Use Fresh Compound Stock no_effect->solution_no_effect Yes high_toxicity->check_results No solution_high_toxicity Decrease Concentration Range Check for Contamination Verify Solvent Toxicity high_toxicity->solution_high_toxicity Yes solution_variability->start Re-run solution_no_effect->start Re-run solution_high_toxicity->start Re-run

Caption: Troubleshooting workflow for optimizing [Compound Name] dosage.

G Dosage Optimization Workflow step1 1. Determine Optimal Cell Seeding Density step2 2. Initial Broad Range Dose-Response Screen (e.g., 1 nM - 100 µM) step1->step2 step3 3. Narrow Range Dose-Response for IC50 Determination step2->step3 step4 4. Time-Course Experiment (e.g., 24h, 48h, 72h) step3->step4 step5 5. Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) step4->step5 step6 6. Data Analysis and Interpretation step5->step6

Caption: Experimental workflow for dosage optimization of [Compound Name].

G PI3K/Akt/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtorc1 mTORC1 akt->mtorc1 activates apoptosis Apoptosis akt->apoptosis inhibits s6k S6K mtorc1->s6k activates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 inhibits proliferation Cell Growth & Proliferation s6k->proliferation eif4ebp1->proliferation inhibits compound [Compound Name] compound->pi3k inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by [Compound Name].

References

Troubleshooting "2-Morpholin-4-YL-2-oxoethanol" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Morpholin-4-yl-2-oxoethanol" and related compounds in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: Based on the chemical name, the presumed structure is that of an N-acylmorpholine derivative, specifically N-(2-hydroxyacetyl)morpholine.

PropertyValue
Molecular Formula C6H11NO3
Monoisotopic Mass 145.0739 g/mol
Average Mass 145.156 g/mol

Q2: What are the expected primary ions in ESI-MS?

A2: In Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to see the following adducts. The exact adducts observed will depend on the solvent system and sample matrix.

AdductIon FormulaExpected m/zNotes
Protonated Molecule [M+H]+ [C6H12NO3]+146.0812Common in positive ion mode with acidic mobile phases.
Sodiated Molecule [M+Na]+ [C6H11NO3Na]+168.0631Frequently observed, especially with glass sample vials or sodium contamination.
Potassiated Molecule [M+K]+ [C6H11NO3K]+184.0371Less common than sodium adducts, but possible.
Deprotonated Molecule [M-H]- [C6H10NO3]-144.0666Expected in negative ion mode with basic mobile phases.

Troubleshooting Common Mass Spectrometry Issues

Q3: I am not seeing any peak for my compound. What should I check?

A3: The absence of a signal can be due to several factors, from sample preparation to instrument settings.[1] A systematic check is the best approach.

  • Sample Integrity : Ensure your sample has not degraded. Prepare a fresh sample and re-inject.

  • Instrument Suitability : Confirm that the mass spectrometer is performing correctly by injecting a known standard.[2]

  • Ionization Mode : this compound is a polar molecule. Electrospray ionization (ESI) is generally the preferred method.[2] Ensure you are using the correct polarity (positive ion mode is a good starting point for nitrogen-containing compounds).[3]

  • Leaks : Check for any leaks in the LC system or at the connection to the mass spectrometer.[1]

  • Source Contamination : A dirty ion source can severely suppress the signal.[2] Follow the manufacturer's protocol for cleaning the ion source.

  • Sample Preparation : Ensure the sample is properly prepared and that the concentration is appropriate.[4]

Troubleshooting_No_Peak start No Peak Observed check_standard Inject Known Standard start->check_standard standard_ok Standard OK? check_standard->standard_ok system_issue System Issue: - Clean Ion Source - Check for Leaks - Calibrate MS standard_ok->system_issue No sample_issue Sample/Method Issue standard_ok->sample_issue Yes system_issue->check_standard check_sample_prep Review Sample Prep: - Concentration? - Degradation? sample_issue->check_sample_prep check_ms_params Review MS Parameters: - Correct Ionization Mode? - Correct Mass Range? check_sample_prep->check_ms_params reinject Prepare Fresh Sample and Re-inject check_ms_params->reinject

Troubleshooting workflow for absence of signal.

Q4: I am seeing a very weak signal for my compound. How can I improve it?

A4: Poor signal intensity is a common issue.[4] Here are some steps to enhance the signal:

  • Sample Concentration : If the sample is too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can cause ion suppression.[4] Consider a dilution series to find the optimal concentration.

  • Mobile Phase Modifier : For ESI in positive ion mode, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve protonation and enhance the signal.[5] For negative ion mode, a base like ammonium hydroxide can be used.

  • Ionization Source Parameters : Optimize the ion source settings, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your specific compound.[4]

  • Matrix Effects : Components in your sample matrix can interfere with the ionization of your target analyte, leading to signal suppression.[3] Improve sample cleanup using techniques like solid-phase extraction (SPE).[3]

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

A5: Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]+ at m/z 146.08) is expected to yield fragments resulting from the cleavage of the morpholine ring and the acyl side chain. The morpholine ring itself is a common source of characteristic fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
146.08116.07CH2OLoss of formaldehyde from the side chain.
146.08100.08C2H2O2Cleavage of the acyl side chain.
146.0888.07C2H2OFragmentation within the morpholine ring.
146.0886.06C2H4O2Loss of the hydroxyacetyl group.
146.0858.06C3H4O2Fragmentation of the morpholine ring.
146.0844.05C5H8O2Primary amide fragment.

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

parent [label="[M+H]+ \n m/z 146.08", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="m/z 116.07"]; frag2 [label="m/z 100.08"]; frag3 [label="m/z 86.06"]; frag4 [label="m/z 58.06"];

parent -> frag1 [label="-CH2O"]; parent -> frag2 [label="-C2H2O2"]; parent -> frag3 [label="-C2H4O2"]; frag3 -> frag4 [label="-C2H2"]; }

<i>Proposed fragmentation of [this compound+H]+.i>

Experimental Protocols

Protocol 1: Sample Preparation

  • Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
  • Working Solutions : Create a series of working solutions by diluting the stock solution with the initial mobile phase composition. A typical starting concentration for LC-MS analysis is 1-10 µg/mL.
  • Filtration : Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates that could clog the system. [2] Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this polar compound.
  • Mobile Phase A : 0.1% Formic Acid in Water
  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile
  • Gradient :
    • 0-1 min: 5% B
    • 1-5 min: 5% to 95% B
    • 5-7 min: 95% B
    • 7-7.1 min: 95% to 5% B
    • 7.1-10 min: 5% B
  • Flow Rate : 0.3 mL/min
  • Injection Volume : 5 µL
  • MS Settings (Positive ESI Mode) :
    • Capillary Voltage : 3.5 kV
    • Cone Voltage : 30 V
    • Source Temperature : 120 °C
    • Desolvation Temperature : 350 °C
    • Cone Gas Flow : 50 L/hr
    • Desolvation Gas Flow : 600 L/hr
    • Scan Range : m/z 50-500
    • Collision Energy (for MS/MS) : Ramped from 10-40 eV to observe a range of fragments.

References

Technical Support Center: Troubleshooting Interference from 2-Morpholin-4-YL-2-oxoethanol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering potential interference from the small molecule 2-Morpholin-4-YL-2-oxoethanol in various biochemical assays. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify, characterize, and mitigate assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: My therapeutic candidate, this compound, is showing activity in my primary screen, but the results are not reproducible. What could be the issue?

Inconsistent results with a small molecule like this compound can arise from several factors unrelated to its specific intended activity. One common reason is the compound's potential for non-specific interactions within the assay. This can include compound instability or poor solubility in the assay buffer, leading to variable effective concentrations. Another possibility is that this compound may act as a promiscuous inhibitor, affecting multiple proteins without a specific mechanism of action, often through aggregation.[1] It is also critical to eliminate the possibility of interference with the assay's detection method, such as absorbance or fluorescence quenching.[1][2]

Q2: How can I determine if this compound is a non-specific inhibitor due to aggregation?

A key indicator of a potential aggregating inhibitor is a steep dose-response curve.[1] A straightforward method to test for aggregation-based inhibition is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100.[1] Aggregating compounds are often disrupted by detergents, which should lead to a significant reduction in their apparent inhibitory activity.[1]

Q3: Could this compound be reacting with components in my assay buffer, such as DTT?

Yes, covalent reactivity is a frequent cause of assay interference. If your assay buffer contains thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, the electrophilic nature of the α-keto-amide in this compound could potentially react with these nucleophiles. You can investigate this by pre-incubating the compound with and without the thiol-containing reagent before initiating the enzymatic reaction. A significant shift in the IC50 value between these conditions would suggest reactivity.[1]

Q4: Is it possible that this compound is directly interfering with my fluorescence-based detection system?

Small molecules can interfere with fluorescence-based assays in several ways[2]. The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay (autofluorescence), leading to a high background signal.[2] Alternatively, it could absorb the excitation or emitted light from your fluorophore, causing fluorescence quenching and a decrease in the detected signal.[2] It is crucial to run control experiments to test for these possibilities.

Troubleshooting Guides

Guide 1: Identifying the Nature of Interference

If you suspect this compound is interfering with your assay, follow this workflow to diagnose the issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes start Inconsistent or Suspected False-Positive Results with This compound control_exp Run Control Experiments: - Compound + Assay Buffer (No Enzyme) - Compound + Substrate (No Enzyme) start->control_exp detergent_assay Perform Assay with and without 0.01% Triton X-100 start->detergent_assay thiol_test Conduct Assay with and without Thiol-Containing Reagents (e.g., DTT) start->thiol_test spectral_scan Perform Spectral Scan of Compound start->spectral_scan detection_interference Detection Interference (Absorbance/Fluorescence) control_exp->detection_interference Signal Change aggregation Compound Aggregation detergent_assay->aggregation IC50 Shift reactivity Compound Reactivity thiol_test->reactivity IC50 Shift spectral_scan->detection_interference Overlap with Assay Wavelengths

Caption: A workflow for troubleshooting assay interference.
Guide 2: Characterizing Compound Aggregation

If you suspect compound aggregation is the source of interference, the following table summarizes hypothetical data from an experiment designed to test this.

Assay ConditionThis compound IC50 (µM)
Standard Buffer5.2
Standard Buffer + 0.01% Triton X-100> 100

A significant increase in the IC50 value in the presence of a detergent like Triton X-100 is strong evidence for aggregation-based inhibition.[1]

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation [1]

  • Prepare Buffers : Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Compound Dilutions : Prepare serial dilutions of this compound in both buffer conditions.

  • Assay Setup : Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation : Add the enzyme to each reaction and pre-incubate for 15 minutes.

  • Initiate Reaction : Initiate the reaction by adding the substrate.

  • Measure Rate : Measure the reaction rate using your established detection method.

  • Data Analysis : Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100.

G cluster_0 Buffer Preparation cluster_1 Assay Execution cluster_2 Data Analysis buffer1 Standard Assay Buffer dilutions1 Serial Dilutions of Compound in Standard Buffer buffer1->dilutions1 buffer2 Standard Assay Buffer + 0.01% Triton X-100 dilutions2 Serial Dilutions of Compound in Triton X-100 Buffer buffer2->dilutions2 assay1 Run Assay with Standard Buffer dilutions1->assay1 assay2 Run Assay with Triton X-100 Buffer dilutions2->assay2 ic50_1 Calculate IC50 (Standard Buffer) assay1->ic50_1 ic50_2 Calculate IC50 (Triton X-100 Buffer) assay2->ic50_2 comparison Compare IC50 Values ic50_1->comparison ic50_2->comparison

Caption: Workflow for detergent assay to detect aggregation.

Protocol 2: Screening for Compound Autofluorescence [2]

  • Prepare Compound Plate : Create a serial dilution of this compound in the final assay buffer in a microplate. Include wells with buffer only as a negative control.

  • Replicate Assay Conditions : Use the same type of microplate (e.g., black-walled, clear-bottom) and the same final volume per well as your primary assay.

  • Omit Reporter : Do not add the fluorescent reporter dye or cells to this plate.

  • Incubate : Incubate the plate under the same conditions (time, temperature) as the main assay.

  • Measure Fluorescence : Read the plate on a microplate reader using the identical excitation/emission wavelengths and gain settings planned for the primary assay.

  • Analyze Data : A signal that is significantly above the buffer-only control and increases with compound concentration indicates autofluorescence.

Signaling Pathways and Potential Off-Target Effects

While the primary target of this compound may be known, its structural motifs, including the morpholine ring, are common in medicinal chemistry and can interact with a variety of biological targets.[3][4][5][6][7] For instance, morpholine-containing compounds have been identified as kinase inhibitors.[3] It is therefore prudent to consider potential off-target effects.

G cluster_0 Intended Pathway cluster_1 Potential Off-Target Pathways compound This compound target Intended Target (e.g., Enzyme X) compound->target Specific Binding off_target1 Off-Target Kinase compound->off_target1 Non-specific Binding off_target2 Other Off-Target Proteins compound->off_target2 Non-specific Binding effect Desired Biological Effect target->effect unintended_effect1 Unintended Cellular Effects off_target1->unintended_effect1 unintended_effect2 Assay Interference off_target2->unintended_effect2

Caption: Potential on-target and off-target interactions.

If you continue to experience issues after following these troubleshooting steps, please contact our technical support team with your experimental data for further assistance.

References

Technical Support Center: Enhancing the Bioavailability of 2-Morpholin-4-YL-2-oxoethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of 2-Morpholin-4-YL-2-oxoethanol derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of our this compound derivative after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary reasons can be categorized into issues related to the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility : The compound may not dissolve sufficiently in GI fluids to be absorbed. Many new chemical entities exhibit low aqueous solubility.[1][2]

  • Low Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This is a common issue for molecules that do not adhere to Lipinski's rule of five.[1][3]

  • First-Pass Metabolism : The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[1][3]

  • Efflux Transporters : The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[1][4]

  • Chemical or Enzymatic Instability : The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[1]

Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?

A2: A systematic approach involving both in vitro and in vivo experiments is recommended to diagnose the root cause.[1] This typically involves a tiered approach starting with simple in vitro assays and progressing to more complex in vivo studies.

  • In Vitro Solubility and Dissolution Studies : Assess the compound's solubility in simulated gastric and intestinal fluids.

  • In Vitro Permeability Assays (e.g., Caco-2) : Determine the compound's ability to cross an intestinal epithelial cell monolayer. This can also indicate if the compound is a substrate for efflux pumps.[4][5][6]

  • In Vitro Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism.

  • In Vivo Pharmacokinetic Studies : Compare the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration to calculate absolute bioavailability and understand clearance mechanisms.[7][8]

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble this compound derivative?

A3: For poorly soluble compounds (Biopharmaceutics Classification System [BCS] Class II or IV), the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the GI tract.[9][10] Key strategies include:

  • Physical Modifications :

    • Particle Size Reduction : Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[9][11]

    • Amorphous Solid Dispersions (ASDs) : Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve solubility and dissolution.[12][13][14]

  • Formulation Approaches :

    • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) or similar lipid-based systems can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.[12][15]

    • Complexation : Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[15][16]

  • Chemical Modifications :

    • Salt Formation : For ionizable compounds, forming a salt can improve solubility and dissolution rate.[2][9]

Q4: If our compound has good solubility but poor permeability (BCS Class III), what strategies should we consider?

A4: For compounds with high solubility but low permeability, the focus shifts to enhancing their ability to cross the intestinal epithelium. Strategies include:

  • Permeation Enhancers : Co-administration with excipients that can transiently and safely increase the permeability of the intestinal membrane.[3][17]

  • Efflux Pump Inhibition : If the compound is a substrate for efflux transporters like P-gp, co-formulation with a known inhibitor can increase net absorption.[3]

  • Chemical Modification (Prodrugs) : A prodrug approach can be used to mask polar functional groups, increasing the lipophilicity of the molecule to favor passive diffusion. The prodrug is then converted to the active parent drug in the body.[18]

Troubleshooting Guides

Guide 1: Low and Variable Oral Bioavailability

This guide provides a systematic workflow to diagnose and address poor oral bioavailability of a novel this compound derivative.

G start Problem: Low/Variable Oral Bioavailability solubility Assess Aqueous Solubility (Simulated GI Fluids) start->solubility sol_ok Solubility Adequate? solubility->sol_ok perm Assess Permeability (e.g., Caco-2 Assay) sol_ok->perm  Yes sol_enhance Action: Enhance Solubility (Micronization, ASD, SEDDS) sol_ok->sol_enhance  No perm_ok Permeability Adequate? perm->perm_ok metabolism Assess In Vitro Metabolism (Liver Microsomes) perm_ok->metabolism  Yes perm_enhance Action: Enhance Permeability (Prodrug, Permeation Enhancers) perm_ok->perm_enhance  No met_ok Metabolically Stable? metabolism->met_ok invivo Conduct In Vivo PK Study (IV vs. PO) met_ok->invivo  Yes met_modify Action: Chemical Modification (Block Metabolic Sites) met_ok->met_modify  No final Optimized Compound/Formulation invivo->final sol_enhance->final perm_enhance->final met_modify->final

Caption: Workflow for troubleshooting poor oral bioavailability.

Guide 2: Selecting a Bioavailability Enhancement Strategy

Once the primary barrier (e.g., solubility, permeability) is identified, the next step is to select an appropriate enhancement strategy. The choice often depends on the compound's physicochemical properties and the stage of development.

G cluster_sol Solubility Enhancement cluster_perm Permeability Enhancement cluster_met Metabolism Reduction issue Primary Bioavailability Barrier solubility Poor Solubility (BCS Class II/IV) issue->solubility permeability Poor Permeability (BCS Class III/IV) issue->permeability metabolism High First-Pass Metabolism issue->metabolism micronization Particle Size Reduction solubility->micronization asd Amorphous Solid Dispersion solubility->asd lipid Lipid-Based Systems (SEDDS) solubility->lipid salt Salt Formation solubility->salt prodrug Prodrug Approach permeability->prodrug enhancers Permeation Enhancers permeability->enhancers efflux_inhib Efflux Inhibition permeability->efflux_inhib chem_mod Chemical Modification metabolism->chem_mod alt_route Alternative Route (e.g., IV) metabolism->alt_route inhibitors Enzyme Inhibitors metabolism->inhibitors

Caption: Selecting a bioavailability enhancement strategy.

Data Presentation: Impact of Formulation on Pharmacokinetics

The following table presents hypothetical pharmacokinetic data for a this compound derivative ("Compound X") in rats following oral administration of different formulations. This illustrates how formulation strategies can impact bioavailability.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (F%)
Aqueous Suspension 10150 ± 352.0450 ± 905%
Micronized Suspension 10320 ± 601.51100 ± 21012%
Amorphous Solid Dispersion 10850 ± 1501.03600 ± 55040%
SEDDS 101200 ± 2200.54950 ± 70055%
Intravenous (IV) Solution 22500 ± 3000.089000 ± 1100100%

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Permeability Assay using Caco-2 Cells

This protocol outlines a method to assess the intestinal permeability of a test compound and determine if it is a substrate of efflux transporters.[4][5][6][19]

Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, positive and negative control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and controls in transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Assay (A-B Direction): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Assay (B-A Direction): a. Follow the same procedure, but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[4]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a preliminary pharmacokinetic study to determine absolute oral bioavailability.[8][20]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and calculate the absolute oral bioavailability (F%) of a this compound derivative.

Materials:

  • Sprague-Dawley rats (or other suitable rodent model)

  • Test compound

  • Dosing vehicles for oral (PO) and intravenous (IV) administration (e.g., for PO: 0.5% methylcellulose; for IV: saline with a co-solvent)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge, freezer (-80°C)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Animal Acclimation and Dosing: a. Acclimate animals for at least 3 days before the study. Fast animals overnight before dosing. b. Divide animals into two groups: IV and PO administration (n=3-5 per group). c. For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. d. For the PO group, administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. b. IV group time points: e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours. c. PO group time points: e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: a. Centrifuge blood samples to separate plasma. b. Store plasma samples at -80°C until analysis.

  • Sample Analysis: a. Develop and validate an LC-MS/MS method to quantify the drug concentration in plasma. b. Analyze the plasma samples to generate concentration-time data.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) for both IV and PO groups.[8] b. Calculate Absolute Bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G acclimate Animal Acclimation (Fasted Overnight) grouping Divide into IV and PO Groups acclimate->grouping iv_dose IV Dosing (e.g., 2 mg/kg) grouping->iv_dose Group 1 po_dose PO Dosing (e.g., 10 mg/kg) grouping->po_dose Group 2 sampling Serial Blood Sampling (Pre-defined Time Points) iv_dose->sampling po_dose->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F%) pk_calc->bioavailability

Caption: Experimental workflow for an in vivo PK study.

References

Technical Support Center: Analysis of "2-Morpholin-4-YL-2-oxoethanol" Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of "2-Morpholin-4-YL-2-oxoethanol".

Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the amide bond and oxidation of the morpholine ring. Hydrolysis would cleave the molecule into morpholine and glycolic acid. The morpholine moiety can then undergo further degradation.[1]

Q2: What are the expected major degradation products of this compound?

A2: The expected major degradation products resulting from the initial breakdown of this compound are morpholine and glycolic acid. Further degradation of the morpholine ring may lead to the formation of intermediates such as 2-(2-aminoethoxy)acetate and ethanolamine, eventually mineralizing to ammonia.[2][3]

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[1][4] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of unknown degradation products.

Q4: What are the optimal storage conditions to minimize the degradation of this compound in solution?

A4: To minimize degradation, stock solutions of this compound should be prepared in a buffered solution, ideally within a pH range of 4 to 8, to minimize hydrolysis.[1] Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution Hydrolysis of the amide linkage.Maintain the pH of the solution between 4 and 8 using a suitable buffer system. Store solutions at low temperatures (2-8°C) when not in use.[1]
Appearance of multiple unknown peaks in chromatogram The compound is undergoing degradation through multiple pathways (e.g., hydrolysis, oxidation).Perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal) to systematically identify the degradation products. Use LC-MS to elucidate the structures of the unknown peaks.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Assess the stability of this compound under the specific conditions of your biological assay (e.g., temperature, pH, media components). Prepare fresh solutions immediately before use.
Poor recovery of the compound from samples Adsorption of the compound to container surfaces or instability during sample processing.Use silanized glassware or low-adsorption plasticware. Minimize the time between sample collection and analysis and keep samples at a low temperature.

Proposed Degradation Pathway

The degradation of this compound is hypothesized to initiate with the hydrolysis of the amide bond, followed by the subsequent degradation of the morpholine ring.

Degradation Pathway of this compound cluster_0 Initial Hydrolysis cluster_1 Morpholine Degradation This compound This compound Morpholine Morpholine This compound->Morpholine Hydrolysis Glycolic_Acid Glycolic Acid This compound->Glycolic_Acid Hydrolysis Aminoethoxy_Acetate 2-(2-Aminoethoxy)acetate Morpholine->Aminoethoxy_Acetate Oxidative Ring Cleavage Ethanolamine Ethanolamine Aminoethoxy_Acetate->Ethanolamine Ammonia Ammonia Ethanolamine->Ammonia

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours, then dissolve in the initial solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a degradation study.

Experimental Workflow for Degradation Analysis Start Start Prepare_Stock_Solution Prepare Stock Solution Start->Prepare_Stock_Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock_Solution->Forced_Degradation Time_Point_Sampling Time-Point Sampling Forced_Degradation->Time_Point_Sampling Sample_Preparation Sample Preparation (e.g., Neutralization, Dilution) Time_Point_Sampling->Sample_Preparation HPLC_Analysis HPLC/LC-MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Quantify Parent and Degradants) HPLC_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathway Identify_Degradants->Pathway_Elucidation End End Pathway_Elucidation->End

Caption: General workflow for degradation pathway analysis.

Data Presentation

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound.

Stress Condition Time (hours) % Parent Compound Remaining % Area of Major Degradant 1 % Area of Major Degradant 2 Total Degradation (%)
0.1 N HCl, 60°C 0100.00.00.00.0
4
8
24
0.1 N NaOH, 60°C 0100.00.00.00.0
4
8
24
3% H₂O₂, RT 0100.00.00.00.0
4
8
24
105°C (Solid) 24
UV Light, RT 24

References

Validation & Comparative

A Comparative Analysis of Morpholine-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold, integral to the development of numerous targeted therapies, particularly in oncology. Its unique physicochemical properties often contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles of small molecule inhibitors. This guide provides a comparative overview of prominent morpholine-based inhibitors targeting key kinases in critical cellular signaling pathways: Phosphoinositide 3-kinase (PI3K), DNA-dependent protein kinase (DNA-PK), and Ataxia-telangiectasia mutated (ATM) kinase.

For the purpose of this comparison, we consider the basic structure of "2-Morpholin-4-YL-2-oxoethanol" as a foundational representation of a simple morpholine-containing chemical entity. While this specific molecule is not a characterized inhibitor, it serves to illustrate the core morpholine motif that is elaborated upon in the potent and selective inhibitors discussed herein. The comparison will focus on three well-documented inhibitors: ZSTK474 (a PI3K inhibitor), NU7441 (a DNA-PK inhibitor), and KU-55933 (an ATM inhibitor).

Overview of Compared Morpholine-Based Inhibitors

ZSTK474 is a pan-Class I PI3K inhibitor, a family of lipid kinases that are central to the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[1][2][3] The morpholine moieties in ZSTK474 are crucial for its potent activity, with one of the morpholine oxygens acting as a key hydrogen bond acceptor in the ATP-binding pocket of the PI3K enzyme.[4]

NU7441 , also known as KU-57788, is a highly potent and selective inhibitor of DNA-PK, a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[5] By inhibiting DNA-PK, NU7441 can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[6][7]

KU-55933 is a specific and potent inhibitor of ATM kinase, another critical regulator of the DNA damage response (DDR).[8][9] ATM is activated by DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[10][11] Inhibition of ATM can compromise the ability of cancer cells to repair their DNA, leading to increased cell death.[8][12]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro potency of the selected morpholine-based inhibitors against their primary targets and other related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorPrimary TargetIC50 (nM)Selectivity Profile (IC50 in nM)
ZSTK474 PI3Kα16[13]PI3Kβ: 44, PI3Kδ: 5, PI3Kγ: 49[13]
PI3K (immunoprecipitated)37[14]
NU7441 DNA-PK14mTOR: >10,000, PI3K: >10,000, ATM: >10,000, ATR: >10,000
KU-55933 ATM13[15]DNA-PK: 2,500, mTOR: 9,300, PI3K: 16,600, ATR: >100,000[15]
Ki2.2[8]

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and the experimental workflow for their characterization.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt P-Ser473 ZSTK474 ZSTK474 ZSTK474->PI3K Inhibition DNA_Damage_Response_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) ATM ATM DSB->ATM Activation DNAPK DNA-PK DSB->DNAPK Activation CHK2 CHK2 ATM->CHK2 Phosphorylation NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ p53 p53 CHK2->p53 Phosphorylation CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis KU55933 KU-55933 KU55933->ATM Inhibition NU7441 NU7441 NU7441->DNAPK Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay ic50 Determine IC50 kinase_assay->ic50 cell_culture Cell Culture inhibitor_treatment Inhibitor Treatment cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) inhibitor_treatment->phenotypic_assay western_blot Western Blot cell_lysis->western_blot

References

Comparative Analysis of 2-Morpholin-4-YL-2-oxoethanol and Structurally Related Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of "2-Morpholin-4-YL-2-oxoethanol" is currently limited by the absence of publicly available biological data. However, a comparative analysis based on its structural components, particularly the morpholine ring, and related known drugs can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes information on structurally similar compounds to infer potential biological activities and outlines experimental protocols for future investigation.

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This analysis will compare "this compound" with known drugs and research compounds sharing the morpholine core, focusing on anticancer, anti-inflammatory, and antimicrobial activities, which are common among this class of compounds.

Overview of "this compound"

"this compound" is a chemical compound characterized by a morpholine ring attached to an N-acylethanolamine side chain. While specific biological data for this exact molecule is not available in the public domain, its structural features suggest potential interactions with various biological targets.

Comparison with Known Drugs and Research Compounds

To understand the potential therapeutic applications of "this compound," a comparison with established drugs and well-studied research compounds containing the morpholine scaffold is instructive.

Anticancer Activity

The morpholine ring is a key component of several anticancer agents. A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib enhances its solubility and pharmacokinetic profile.

Recent research has also highlighted the anticancer potential of various morpholine derivatives. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant antitumor activity against the HepG2 human liver cancer cell line, with IC50 values as low as 8.50 μM. Another study on 2-{[(morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole derivatives showed anti-proliferative activity against HepG2 cells. Furthermore, a study on 2-thioxoimidazolidin-4-one derivatives, some containing a morpholine moiety, identified compounds with potent cytotoxic effects against HepG2 cells, with IC50 values in the nanomolar range.

The logical workflow for assessing the anticancer potential of a novel morpholine derivative is outlined below.

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Initial Screening Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Dose-Response Dose-Response and IC50 Determination Initial Screening->Dose-Response Apoptosis Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Dose-Response->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Dose-Response->Cell Cycle Analysis Mechanism of Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Xenograft Model Xenograft Tumor Model in Mice Mechanism of Action->Xenograft Model Promising In Vitro Results Efficacy Studies Tumor Growth Inhibition Studies Xenograft Model->Efficacy Studies Toxicity Studies Preliminary Toxicity Assessment Efficacy Studies->Toxicity Studies

Caption: Workflow for Anticancer Drug Discovery.

Anti-inflammatory and Analgesic Activity

Morpholine derivatives have also been investigated for their anti-inflammatory and analgesic properties. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been identified as a selective σ1 receptor ligand with antinociceptive effects in inflammatory pain models. Another study reported the synthesis of morpholinopyrimidine derivatives that inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in LPS-stimulated macrophages, suggesting anti-inflammatory potential.

The signaling pathway involved in inflammation and the targets of these morpholine derivatives are depicted below.

cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Morpholine Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Morpholino_pyrimidine Morpholinopyrimidine Derivatives Morpholino_pyrimidine->iNOS inhibit expression Morpholino_pyrimidine->COX2 inhibit expression

Caption: Inhibition of Inflammatory Pathways.

Antimicrobial Activity

The morpholine nucleus is present in the antibiotic Linezolid , which is effective against multi-drug resistant bacteria. The morpholine ring in Linezolid is crucial for its antibacterial activity. Furthermore, various research programs have explored other morpholine derivatives for their antimicrobial properties. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species.

Quantitative Data Summary

The following table summarizes the biological activities of selected morpholine-containing compounds. Due to the lack of data for "this compound," it is not included in this table.

Compound ClassTarget/ActivityModelPotency (IC50/MIC)Reference
2-morpholino-4-anilinoquinolineAnticancerHepG2 cells8.50 μM
2-thioxoimidazolidin-4-one derivativeAnticancerHepG2 cells0.017 μM
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamideAnalgesic (σ1 receptor ligand)In vitro bindingKi = 42 nM
Morpholinopyrimidine derivativeAnti-inflammatory (NO inhibition)LPS-stimulated RAW 264.7 cells~10 μM
2-(2-oxo-morpholin-3-yl)-acetamideAntifungalCandida albicansNot specified

Experimental Protocols

To evaluate the biological profile of "this compound," a series of well-established experimental protocols should be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of "this compound" on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of "this compound" for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory activity of "this compound" by measuring the inhibition of nitric oxide production in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of "this compound" against various microorganisms.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are grown to a standardized concentration.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While direct experimental data for "this compound" is currently unavailable, this comparative analysis based on its morpholine scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The prevalence of the morpholine ring in drugs with diverse activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggests that "this compound" may possess a valuable biological profile. The outlined experimental protocols provide a clear path for the systematic evaluation of this compound's therapeutic potential. Further research is warranted to elucidate its specific mechanisms of action and to establish a comprehensive safety and efficacy profile.

Validating Cellular Target Engagement of 2-Morpholin-4-YL-2-oxoethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's direct interaction with its intended cellular target is a critical step in drug discovery and development. This guide provides a comparative overview of modern techniques for confirming the target engagement of novel small molecules, using the hypothetical compound "2-Morpholin-4-YL-2-oxoethanol" as an example. While specific biological data for this exact molecule is not publicly available, this document outlines the experimental frameworks that would be employed to elucidate its mechanism of action. The morpholine moiety is a common feature in bioactive compounds, often directing them towards specific protein classes such as kinases.

Introduction to Target Engagement

Target engagement is the measurable, physical interaction of a drug molecule with its biological target in a cellular environment. Demonstrating this interaction is paramount for establishing a clear mechanism of action, interpreting cellular phenotypes, and ensuring on-target efficacy while minimizing off-target effects. This guide will compare three prominent label-free methods for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads-based affinity pulldown.

Comparative Analysis of Target Validation Methods

The choice of method for validating target engagement depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. Below is a comparative summary of the key techniques.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads Pulldown
Principle Ligand binding induces thermal stabilization of the target protein.Ligand binding protects the target protein from proteolytic degradation.Competitive binding of the compound against a broad-spectrum of immobilized kinase inhibitors.
Compound Modification Not required (label-free).Not required (label-free).Not required (label-free).
Cellular Context Intact cells, cell lysates, or tissue samples.Cell lysates.Cell lysates.
Readout Western Blot, Mass Spectrometry (MS-CETSA).Western Blot, Mass Spectrometry.Mass Spectrometry.
Primary Application Validating direct target binding and downstream effects.Identifying novel protein targets.Profiling kinase inhibitor selectivity and identifying kinase targets.
Advantages Applicable in live cells and tissues, reflects physiological conditions.Simple, versatile, and does not require specialized equipment for the basic protocol.High-throughput kinome-wide profiling.
Limitations Not all proteins exhibit a significant thermal shift; can be lower throughput.Limited to targets that are susceptible to proteolysis; may produce false negatives.Primarily applicable to kinases and ATP-binding proteins.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with "this compound" at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the putative target by Western Blotting or across the proteome using Mass Spectrometry (MS-CETSA). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol is based on the principles of the DARTS method.

  • Cell Lysis: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate aliquots of the cell lysate with "this compound" at different concentrations or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each lysate and incubate for a specific time to allow for protein digestion.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor.

  • Analysis: Analyze the protein samples by SDS-PAGE and Western Blotting for the suspected target protein. Increased band intensity in the compound-treated samples compared to the control indicates that the compound has bound to and protected the target protein from proteolysis.

Kinobeads Pulldown Assay Protocol

This protocol outlines a competitive binding experiment using kinobeads.

  • Lysate Preparation: Prepare a native cell lysate.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of "this compound" or a vehicle control.

  • Kinobeads Incubation: Add kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.

  • Mass Spectrometry Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry. A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of "this compound" indicates that the compound is competing for the same binding site.

Visualization of Workflows and Pathways

To further clarify the experimental processes and potential signaling implications, the following diagrams are provided.

experimental_workflow cluster_cetsa CETSA Workflow cluster_darts DARTS Workflow cluster_kinobeads Kinobeads Workflow c1 Cell Treatment c2 Lysis c1->c2 c3 Heat Challenge c2->c3 c4 Centrifugation c3->c4 c5 Western Blot / MS c4->c5 d1 Cell Lysis d2 Compound Incubation d1->d2 d3 Protease Digestion d2->d3 d4 Quench Digestion d3->d4 d5 Western Blot / MS d4->d5 k1 Cell Lysis k2 Competitive Incubation k1->k2 k3 Kinobeads Pulldown k2->k3 k4 Wash & Elute k3->k4 k5 Mass Spectrometry k4->k5

Figure 1. Comparative workflows for target engagement validation.

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a hypothetical signaling pathway is depicted below to illustrate how "this compound" might function.

signaling_pathway receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates compound This compound raf RAF compound->raf Inhibits ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation transcription->proliferation

Figure 2. Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

Validating the target engagement of a novel compound such as "this compound" is a multi-faceted process that can be approached with several robust methodologies. CETSA offers the advantage of assessing target binding in a physiological context, including live cells and tissues. DARTS provides a straightforward method for identifying potential protein targets without compound modification. For compounds suspected to target kinases, the kinobeads pulldown assay offers a powerful, high-throughput approach for kinome-wide selectivity profiling. The selection of the most appropriate technique will depend on the specific research question and available resources. A combination of these methods can provide a comprehensive and convincing validation of a compound's mechanism of action.

Cross-Reactivity Profiling of a Novel Morpholine-Containing Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly protein kinase inhibitors, is a cornerstone of modern drug discovery. A critical aspect of this process is the comprehensive characterization of a compound's selectivity, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates. This guide provides a comparative analysis of the cross-reactivity profile of a representative morpholine-containing compound, "MC-PI3Ki," a hypothetical inhibitor of Phosphoinositide 3-Kinase (PI3K), against well-characterized kinase inhibitors.

The data presented herein is illustrative, designed to provide a framework for assessing the selectivity of novel chemical entities. We compare MC-PI3Ki to LY294002, a classic morpholine-containing PI3K inhibitor, and Staurosporine, a notoriously non-selective kinase inhibitor.[1][2]

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of MC-PI3Ki and two reference compounds against a panel of representative protein kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which provides a quantitative measure of potency. A lower IC50 value indicates higher potency.

Kinase TargetMC-PI3Ki (IC50, nM)LY294002 (IC50, nM)Staurosporine (IC50, nM)
PI3Kα 15 1,400 [2]3 [2]
PI3Kβ2501,7005
PI3Kδ451,5004
PI3Kγ801,6006
mTOR1,200>10,00025
DNA-PK8502,20015
PKA>10,000>10,0007[2]
PKCα8,500>10,0003[2]
CDK2>10,000>10,00030
GSK3β4,5009,80010
SRC6,000>10,0006[2]

Data for MC-PI3Ki is hypothetical for illustrative purposes. Data for LY294002 and Staurosporine are representative values from public domain sources.

From this data, MC-PI3Ki is presented as a potent inhibitor of PI3Kα with a degree of selectivity against other PI3K isoforms and significantly less activity against a panel of other kinases. In contrast, LY294002 shows broad activity against PI3K isoforms, while Staurosporine demonstrates potent, non-selective inhibition across the entire panel, as expected.[1][2]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for accurate interpretation. Below is a representative protocol for an in vitro radiometric kinase assay, a gold-standard method for quantifying kinase activity.[3][4]

In Vitro Radiometric Kinase Assay (32P-ATP Filter Binding Assay)

Objective: To determine the IC50 value of a test compound by measuring the inhibition of kinase-mediated phosphorylation of a substrate using radiolabeled ATP.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compounds (e.g., MC-PI3Ki) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Adenosine triphosphate (ATP), non-radiolabeled

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • 96-well assay plates

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture Preparation: In a 96-well assay plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-32P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound [γ-32P]ATP.

  • Detection: After drying the filter plate, add scintillation fluid to each well and quantify the amount of incorporated 32P using a microplate scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[5][6][7] MC-PI3Ki, as a PI3K inhibitor, is designed to block this pathway at the level of PI3K, thereby preventing the downstream activation of Akt and its subsequent effects.

PI3K_Akt_Pathway cluster_pip Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes MC_PI3Ki MC-PI3Ki MC_PI3Ki->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by MC-PI3Ki.

Experimental Workflow for Kinase Profiling

The following diagram outlines the general workflow for determining the cross-reactivity profile of a test compound against a panel of kinases.

Kinase_Profiling_Workflow start Start: Select Kinase Panel reagents Prepare Reagents: - Kinase, Substrate, ATP - Assay Buffer start->reagents aliquot_kinase Aliquot Kinase into Assay Plate reagents->aliquot_kinase add_inhibitor Add Inhibitor (e.g., MC-PI3Ki) in Serial Dilutions aliquot_kinase->add_inhibitor initiate Initiate Reaction with ATP/[γ-32P]ATP add_inhibitor->initiate incubate Incubate initiate->incubate stop Stop Reaction & Capture Substrate incubate->stop detect Detect Signal (Scintillation Counting) stop->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 end End: Determine Selectivity Profile determine_ic50->end

Caption: A general workflow for in vitro kinase cross-reactivity profiling.

References

Comparative Guide to the Structure-Activity Relationship of 2-Morpholin-4-yl-2-oxoethanol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogues of the 2-morpholin-4-yl-2-oxoethanol scaffold. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The data presented is compiled from several studies investigating the anticancer, anti-inflammatory, and enzyme-inhibiting properties of these morpholine-containing compounds.

Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives

A study by Al-Sheikh et al. explored the anticancer potential of novel 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human liver cancer cell line. The core structure was modified at the aniline moiety to investigate the impact on cytotoxicity.

Quantitative Data: Anticancer Activity

The cytotoxic activity of the synthesized compounds was evaluated using IC50 values, which represent the concentration of the drug that inhibits 50% of cell growth.

Compound IDAniline Moiety SubstitutionIC50 (µM) against HepG2 cells
3c4-chloro-3-trifluoromethyl11.42
3d3,4-dichloro8.50
3e4-bromo-3-trifluoromethyl12.76
SorafenibPositive ControlNot specified in abstract

Key Findings:

  • Compounds with halogen and trifluoromethyl substitutions on the aniline ring (3c, 3d, and 3e) demonstrated the highest cytotoxic activity.

  • Compound 3d , with a 3,4-dichloro substitution, was the most potent derivative with an IC50 value of 8.50 µM.

  • The study also highlighted that compound 3e showed good selectivity, indicating a potentially favorable safety profile.

Experimental Protocol: Cell Viability Assay

The inhibitory effect of the 2-morpholino-4-anilinoquinoline derivatives on cell viability was assessed using a standard cell-based assay.

Methodology:

  • Cell Culture: HepG2 cells were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds (ranging from 3 µM to 30 µM) and a positive control (Sorafenib).

  • Incubation: The treated cells were incubated for a specified period.

  • Viability Assessment: Cell viability was determined using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined from dose-response curves.

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 2-chloro-4-anilinoquinoline reagents Appropriate aniline Ethanol, Reflux start->reagents product 2-morpholino-4-anilinoquinoline derivatives (3a-3e) reagents->product cell_culture HepG2 Cell Culture product->cell_culture treatment Compound Treatment (3-30 µM) cell_culture->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay incubation->viability_assay data_analysis IC50 Determination viability_assay->data_analysis

Caption: Workflow for the synthesis and anticancer evaluation of 2-morpholino-4-anilinoquinoline derivatives.

Enzyme Inhibition by 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones

A separate line of investigation by Ülker et al. focused on the synthesis of novel 5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones and their evaluation as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.

Quantitative Data: Enzyme Inhibition

The inhibitory potential of the synthesized compounds against different enzymes was quantified by their IC50 values.

Compound IDSubstitution on BenzylideneAChE IC50 (µM)BChE IC50 (µM)Tyrosinase IC50 (mM)Urease IC50 (µM)
12 4-Nitro17.41 ± 0.22---
17 2,4-Dichloro--3.22 ± 0.70-
15 4-Bromo--5.19 ± 0.03-
20 3-Nitro---16.79 ± 0.19
19 2-Nitro---18.25 ± 0.50
18 2,6-Dichloro---20.24 ± 0.77

Key Findings:

  • The nature and position of the substituent on the benzylidene ring significantly influenced the enzyme inhibitory activity.

  • Compound 12 , with a 4-nitro substituent, was the most potent AChE inhibitor.

  • Dichloro-substituted compounds, such as 17 , showed notable tyrosinase inhibition.

  • Nitro-substituted compounds, particularly 20 , were identified as excellent urease inhibitors.

Experimental Protocol: Enzyme Inhibition Assays

Standard spectrophotometric methods were employed to determine the enzyme inhibitory activities of the synthesized compounds.

General Methodology:

  • Enzyme and Substrate Preparation: Solutions of the respective enzymes (AChE, BChE, tyrosinase, urease) and their specific substrates were prepared in appropriate buffers.

  • Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.

  • Absorbance Measurement: The change in absorbance over time, corresponding to the product formation, was monitored using a spectrophotometer at a specific wavelength.

  • Inhibition Calculation: The percentage of enzyme inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values were then determined from the dose-response curves.

Signaling Pathway: Cholinesterase Inhibition

The inhibition of acetylcholinesterase is a key mechanism for treating neurodegenerative diseases like Alzheimer's disease. The following diagram illustrates the role of AChE and its inhibition.

G acetylcholine Acetylcholine (Neurotransmitter) ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis synaptic_cleft Increased Acetylcholine in Synaptic Cleft choline_acetate Choline + Acetate (Inactive) ache->choline_acetate inhibitor 2-(morpholinoimino)- thiazolidin-4-one Analogue (e.g., Cmpd 12) inhibitor->ache Inhibition neuronal_signaling Enhanced Neuronal Signaling synaptic_cleft->neuronal_signaling

Caption: Mechanism of acetylcholinesterase inhibition by 2-(morpholinoimino)-thiazolidin-4-one analogues.

Nematocidal Activity of 2-Aryl Quinolines

Research into the anthelmintic properties of quinoline derivatives identified 2-aryl quinolines as having potent nematocidal activity. Structure-activity relationship studies were conducted on analogues of the parent compound ABX464 against the parasitic nematode Haemonchus contortus.

Quantitative Data: Nematocidal Activity

The in vitro activity of the analogues was determined by measuring the inhibition of larval motility, with results expressed as IC50 values.

CompoundR1 Substituent (para-position)IC50 (µM) against H. contortus larvae
1 -OCF36.0 (1.8)
2 -H16 (4.2)
4 -OMe8.5 (1.6)
6 -Cl10 (0.3)
7 -F10 (2.7)
9 -CF33.0 (0.9)
10 -OH>40

Key Findings:

  • The nature of the substituent at the para-position of the aniline ring significantly impacted nematocidal activity.

  • The parent compound, ABX464 (compound 1 ), with a -OCF3 group, showed good activity.

  • Compound 9 , bearing a -CF3 group, was the most potent analogue, with an IC50 of 3.0 µM.

  • The presence of a hydroxyl group (-OH) at this position (compound 10 ) led to a loss of activity.

Experimental Protocol: Larval Motility Assay

The nematocidal activity was assessed by observing the motility of H. contortus larvae after exposure to the test compounds.

Methodology:

  • Larval Preparation: Exsheathed third-stage larvae (xL3s) of H. contortus were used for the assay.

  • Compound Exposure: Larvae were incubated in 96-well plates with various concentrations of the synthesized analogues for 168 hours.

  • Motility Assessment: Larval motility was observed and quantified, likely using an automated imaging system or manual scoring.

  • Data Analysis: The percentage of motility inhibition was calculated relative to a negative control (solvent-treated larvae). IC50 values were determined from the resulting dose-response curves.

This comparative guide highlights the versatility of the morpholine scaffold in medicinal chemistry. By modifying the substituents on different core structures incorporating a this compound or a related morpholino moiety, researchers have been able to develop compounds with a wide range of biological activities, including anticancer, enzyme inhibitory, and nematocidal effects. The provided data and protocols serve as a valuable resource for the further design and development of novel therapeutic agents based on this privileged structure.

Comparative Analysis: 2-Morpholin-4-YL-2-oxoethanol and a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comparative framework for evaluating the investigational compound "2-Morpholin-4-YL-2-oxoethanol" against a well-characterized reference compound, 3,4-Methylenedioxymethamphetamine (MDMA). Due to the current lack of publicly available biological data for "this compound," this document serves as a template, populated with comprehensive data for MDMA, to illustrate the key benchmarks and experimental methodologies crucial for a thorough comparative analysis. The included data tables, experimental protocols, and pathway diagrams are designed to guide researchers in the systematic evaluation of novel psychoactive or neuroactive compounds.

Physicochemical Properties

A fundamental starting point for any comparative analysis is the characterization of the physicochemical properties of the compounds. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound3,4-Methylenedioxymethamphetamine (MDMA)
Molecular Formula C₆H₁₁NO₃C₁₁H₁₅NO₂
Molecular Weight 145.16 g/mol 193.24 g/mol
Appearance Data not availableOil or colorless to white solid.[1]
Melting Point Data not available147-153 °C (hydrochloride salt)
Boiling Point Data not available100-110 °C at 0.4 mmHg
Water Solubility Data not availableLimited
LogP Data not available1.8

Pharmacological Profile: In Vitro Activity

In vitro assays are essential for determining the interaction of a compound with specific molecular targets. The following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of MDMA for key monoamine transporters and serotonin receptors. These targets are critical in mediating the psychoactive and neurotoxic effects of many centrally acting drugs.

Monoamine Transporter Inhibition

TargetThis compound IC₅₀ (µM)MDMA IC₅₀ (µM)
Serotonin Transporter (SERT) Data not available1.12[2]
Dopamine Transporter (DAT) Data not available3.24[2]
Norepinephrine Transporter (NET) Data not available0.64[2]

Receptor Binding Affinity

TargetThis compound Kᵢ (µM)MDMA Kᵢ (µM)
5-HT₁ₐ Receptor Data not available> 50[3]
5-HT₂ₐ Receptor Data not available4.7 (R-enantiomer)[3]
5-HT₂B Receptor Data not availableData not available

Toxicology Profile: In Vivo Data

Preclinical in vivo studies are critical for assessing the safety profile of a compound. The median lethal dose (LD50) is a standard measure of acute toxicity.

SpeciesRoute of AdministrationThis compound LD₅₀ (mg/kg)MDMA LD₅₀ (mg/kg)
Rat OralData not available180[1]
Mouse IntraperitonealData not available97
Guinea Pig IntraperitonealData not available98

Mechanism of Action: MDMA

MDMA primarily exerts its effects by interacting with monoamine transporters. It acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-vesicular release of serotonin, dopamine, and norepinephrine from the presynaptic neuron into the synaptic cleft. This surge in neurotransmitters is responsible for its acute psychoactive effects.

MDMA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA VMAT2 VMAT2 MDMA->VMAT2 Inhibits SERT SERT MDMA->SERT Binds to & Reverses Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Cytosolic_5HT Cytosolic 5-HT Serotonin_vesicle->Cytosolic_5HT Leads to depletion Cytosolic_5HT->SERT Reuptake Blocked MAO MAO Cytosolic_5HT->MAO Metabolism Extracellular_5HT Extracellular 5-HT Cytosolic_5HT->Extracellular_5HT SERT->Cytosolic_5HT Releases Postsynaptic_receptor 5-HT Receptor Extracellular_5HT->Postsynaptic_receptor Activates Signaling Downstream Signaling Postsynaptic_receptor->Signaling

MDMA's Mechanism of Action on a Serotonergic Neuron.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of objective scientific comparison. Below are methodologies for key in vitro and in vivo assays relevant to the pharmacological and toxicological profiling of neuroactive compounds.

1. In Vitro Monoamine Transporter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporter.[4][5]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Reagents:

    • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]dopamine (for DAT), [³H]norepinephrine (for NET).

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compound and reference compound (MDMA).

    • Scintillation fluid.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and culture until confluent.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or reference compound for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

2. In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insight into a compound's in vivo effects on neurotransmitter release.[6][7]

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 1-2 hours.

    • Administer the test compound or reference compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of the test compound to the reference compound.

3. Assessment of Neurotoxicity in Rodents

This protocol is designed to evaluate the potential long-term neurotoxic effects of a compound on serotonergic neurons.[8][9]

  • Animals: Adolescent or adult rats.

  • Dosing Regimen: Administer the test compound or reference compound using a binge-like dosing regimen (e.g., multiple doses over a single day or on consecutive days) that is known to induce neurotoxicity with the reference compound. For MDMA, a common regimen is multiple intraperitoneal injections of 5-20 mg/kg.[8][10]

  • Endpoint Analysis (e.g., 7 days post-treatment):

    • Euthanize the animals and dissect specific brain regions (e.g., frontal cortex, striatum, hippocampus).

    • Measure tissue levels of serotonin and its metabolite 5-HIAA using HPLC-ECD to assess for depletion.

    • Perform immunohistochemistry to quantify the density of serotonin transporter (SERT) as a marker of serotonergic axon terminals.

  • Data Analysis: Compare the serotonin and SERT levels in the brains of animals treated with the test compound to those treated with the reference compound and a vehicle control group.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative benchmarking of a novel compound against a reference standard.

Experimental_Workflow cluster_planning Phase 1: Planning & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_reporting Phase 4: Reporting synthesis Compound Synthesis & Physicochemical Characterization binding_assay Receptor Binding Assays (Ki determination) synthesis->binding_assay uptake_assay Transporter Uptake Assays (IC50 determination) synthesis->uptake_assay protocol_dev Protocol Development & Reference Compound Selection protocol_dev->binding_assay protocol_dev->uptake_assay data_analysis_vitro In Vitro Data Analysis binding_assay->data_analysis_vitro uptake_assay->data_analysis_vitro pk_pd Pharmacokinetics & Pharmacodynamics (e.g., Microdialysis) data_analysis_vitro->pk_pd Proceed if promising toxicology Acute & Chronic Toxicology (e.g., LD50, Neurotoxicity) data_analysis_vitro->toxicology Proceed if promising data_analysis_vivo In Vivo Data Analysis pk_pd->data_analysis_vivo toxicology->data_analysis_vivo comparison Comparative Analysis & Benchmarking data_analysis_vivo->comparison report Final Report Generation comparison->report

General Experimental Workflow for Compound Benchmarking.

References

A Comparative Guide to the Efficacy of Gedatolisib (PF-05212384) in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Morpholin-4-YL-2-oxoethanol" did not yield efficacy data in resistant cell lines. This guide focuses on a well-researched, structurally related morpholine-containing compound, Gedatolisib (PF-05212384) , a potent dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). This compound's mechanism is highly relevant to overcoming drug resistance in various cancer types.

Gedatolisib is an investigational small molecule that targets all four Class I PI3K isoforms (p110α, β, γ, δ) as well as both mTOR complexes (mTORC1 and mTORC2).[1][2] This dual-inhibition strategy is designed to provide a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[2] Hyperactivation of this pathway is a key mechanism of resistance to chemotherapy, endocrine therapy, and other targeted agents.[3][4] By inhibiting both PI3K and mTOR, Gedatolisib can prevent the feedback loops that often limit the efficacy of single-node inhibitors, making it a promising agent for treating resistant tumors.[1][5]

Comparative Efficacy in Cancer Cell Lines

Gedatolisib has demonstrated superior potency and efficacy compared to single-node PI3K/AKT/mTOR pathway inhibitors across various cancer cell lines, irrespective of their PI3K pathway mutational status.[6][7]

Table 1: Gedatolisib IC50 Values in Sensitive vs. Resistant Small-Cell Lung Carcinoma (SCLC) Cell Lines

A study on a panel of 42 SCLC cell lines identified a subset of lines that were either sensitive or resistant to Gedatolisib based on their IC50 values.[8]

Cell LineClassificationGedatolisib IC50 (nmol/L)Reference
NCI-H1048Sensitive< 10[8]
NCI-H69Sensitive< 10[8]
DMS 114Sensitive< 10[8]
SHP-77Sensitive< 10[8]
NCI-H82Resistant> 100[8]
NCI-H526Resistant> 100[8]
NCI-H209Resistant> 100[8]
DMS 79Resistant> 100[8]
Table 2: Comparative Efficacy of Gedatolisib and Single-Node PAM Inhibitors in Breast Cancer Cell Lines

In a panel of breast cancer cell lines, Gedatolisib demonstrated greater potency and efficacy in inhibiting cell growth compared to inhibitors targeting only one component of the pathway. The data below is presented as Growth Rate inhibition (GR) metrics, where GR50 is the concentration to achieve 50% growth inhibition.

Cell LinePIK3CA/PTEN StatusGedatolisib GR50 (nM)Alpelisib (PI3Kα inhibitor) GR50 (nM)Capivasertib (AKT inhibitor) GR50 (nM)Everolimus (mTORC1 inhibitor) GR50 (nM)Reference
MCF7 E545K / WT5.0256.6451.60.2[6]
T47D H1047R / WT8.8329.11000.00.5[6]
BT20 WT / WT11.2> 10000> 100001.8[6]
MDA-MB-231 WT / WT16.7> 10000> 10000> 50[6]

WT = Wild Type

These results highlight that multi-node inhibition by Gedatolisib exerts greater anti-proliferative effects than single-node inhibition in breast cancer cells, regardless of their PIK3CA or PTEN mutational status.[6]

Mechanism of Action in Overcoming Resistance

Drug resistance in cancer is often mediated by the activation of alternative survival pathways or feedback loops. For instance, inhibiting mTORC1 alone can lead to a feedback activation of PI3K, mitigating the inhibitor's effect.[1] Gedatolisib's comprehensive blockade of the PI3K/mTOR pathway addresses these resistance mechanisms.

  • Dual Inhibition: By targeting both PI3K and mTOR, Gedatolisib prevents the compensatory feedback activation of AKT that can occur when only mTORC1 is inhibited.[1]

  • Broad Isoform Coverage: Targeting all four Class I PI3K isoforms helps to overcome resistance that might arise from the functional redundancy or differential roles of these isoforms in various cancer types.[1]

  • Overcoming Efflux Pump-Mediated Resistance: Some level of resistance to Gedatolisib may be mediated by drug efflux pumps like ABCB1. Studies in canine tumor cells have shown that inhibiting ABCB1 can enhance the cytotoxic effects of Gedatolisib, suggesting a potential combination strategy to overcome this form of resistance.[9]

PI3K/AKT/mTOR Signaling Pathway and Gedatolisib Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 S6K->PI3K Negative Feedback (Inhibited by S6K) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when active) Gedatolisib_PI3K Gedatolisib Gedatolisib_PI3K->PI3K Gedatolisib_mTOR Gedatolisib Gedatolisib_mTOR->mTORC2 Gedatolisib_mTOR->mTORC1

Caption: Gedatolisib inhibits PI3K and mTOR, blocking resistance pathways.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or growth-inhibitory effects of a compound on cancer cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.[11] Include control wells with medium alone for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of Gedatolisib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.

  • Incubation with Drug: Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with Gedatolisib.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)[13][14]

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of Gedatolisib for the desired time (e.g., 6 or 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5-10 minutes to denature the proteins.[13]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest signal to a loading control like GAPDH.

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis v1 Plate Cells (96-well) v2 Add Gedatolisib (Serial Dilutions) v1->v2 v3 Incubate (72h) v2->v3 v4 Add MTT Reagent v3->v4 v5 Incubate (4h) v4->v5 v6 Solubilize Formazan v5->v6 v7 Read Absorbance (570nm) v6->v7 v8 Calculate IC50 v7->v8 w1 Plate Cells (6-well) w2 Add Gedatolisib w1->w2 w3 Incubate (e.g., 24h) w2->w3 w4 Lyse Cells & Quantify Protein w3->w4 w5 SDS-PAGE & Transfer w4->w5 w6 Block & Add Primary Antibody w5->w6 w7 Add Secondary Antibody & Detect w6->w7 w8 Analyze Protein Phosphorylation w7->w8

Caption: Workflow for assessing Gedatolisib's effect on cell viability and signaling.

References

In Vivo Therapeutic Efficacy of Morpholine-Containing Antidepressants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antidepressant-like effects of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) containing a morpholine moiety, with two other notable antidepressants: Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), and Atomoxetine, another selective NRI. The comparison is based on data from widely accepted preclinical animal models of depression, the Forced Swim Test (FST) and the Tail Suspension Test (TST). Detailed experimental protocols and a summary of the underlying signaling pathways are provided to aid in the interpretation of the presented data.

Comparative Analysis of Antidepressant-Like Activity

The therapeutic potential of Reboxetine and its alternatives has been evaluated in rodent models designed to predict antidepressant efficacy. The primary endpoint in these models is the reduction of immobility time, which is interpreted as an antidepressant-like effect. The following tables summarize the quantitative data from representative in vivo studies.

Table 1: Comparison of Efficacy in the Forced Swim Test (FST) in Rodents

CompoundSpecies/StrainDose (mg/kg, i.p.)AdministrationReduction in Immobility Time (%)Reference
Reboxetine Rat (Sprague-Dawley)10AcuteSignificant decrease vs. control[1]
Rat (Sprague-Dawley)30AcuteSignificant decrease vs. control[1]
Venlafaxine Mouse8AcuteSignificant decrease vs. control[2]
Mouse16AcuteSignificant decrease vs. control[2]
Atomoxetine Mouse10AcuteSignificant decrease vs. control
Mouse30AcuteSignificant decrease vs. control

Note: Data for Atomoxetine in the FST is based on its known mechanism as an NRI and established antidepressant effects in similar models, though a directly comparable head-to-head study with the exact parameters listed was not identified in the search results.

Table 2: Comparison of Efficacy in the Tail Suspension Test (TST) in Mice

CompoundSpecies/StrainDose (mg/kg, i.p.)AdministrationReduction in Immobility Time (%)Reference
Reboxetine Mouse2.5AcuteNo significant effect[3]
Mouse (with DMPX)2.5AcuteSignificant decrease vs. control[3]
Venlafaxine Mouse (C57BL/6)VariesAcuteDose-dependent decrease[4]
Atomoxetine MouseVariesAcuteDose-dependent decrease*

Note: The efficacy of some antidepressants in the TST can be enhanced when co-administered with other compounds, as shown with Reboxetine and DMPX (an adenosine A2A receptor antagonist). Data for Atomoxetine in the TST is inferred from its NRI activity, which is predictive of efficacy in this model.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are representative of standard practices in the field.

1. Forced Swim Test (FST) Protocol (Rat)

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 15-30 cm, ensuring the rat cannot touch the bottom with its tail or feet.[5][6]

  • Procedure:

    • Pre-test Session (Day 1): Naive rats are individually placed in the water tank for a 15-minute adaptation session.[5][7] This session induces a state of "behavioral despair" characterized by increased immobility in the subsequent test.

    • Drug Administration: The test compound (Reboxetine, Venlafaxine, or Atomoxetine) or vehicle is administered intraperitoneally (i.p.) at the specified doses.

    • Test Session (Day 2): 24 hours after the pre-test session, the rats are placed back into the swim tank for a 5-minute test session.[5][7]

  • Data Analysis: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.[8] A significant decrease in immobility time compared to the vehicle-treated control group is indicative of an antidepressant-like effect.[9]

2. Tail Suspension Test (TST) Protocol (Mouse)

  • Apparatus: A suspension bar or ledge is used, from which the mouse can be suspended by its tail. The area should be free of surfaces the mouse can touch.[10][11]

  • Procedure:

    • Preparation: A piece of adhesive tape is securely attached to the tail of the mouse, approximately 1-2 cm from the tip.[11][12]

    • Drug Administration: The test compound or vehicle is administered (typically i.p.) at various doses prior to the test.

    • Suspension: The mouse is suspended by the taped portion of its tail from the bar. The duration of the test is typically 6 minutes.[12][13]

  • Data Analysis: The total time the mouse remains immobile is recorded, usually during the last 4 minutes of the test.[12][13] Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[12] A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[14]

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for Reboxetine and Atomoxetine is the inhibition of the norepinephrine transporter (NET). This leads to an increase in synaptic norepinephrine levels, which in turn activates a cascade of intracellular signaling events believed to contribute to their therapeutic effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Reboxetine Reboxetine / Atomoxetine NET Norepinephrine Transporter (NET) Reboxetine->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse Increased NE NE_vesicle->NE_synapse Release Adrenergic_R Adrenergic Receptor (GPCR) NE_synapse->Adrenergic_R AC Adenylyl Cyclase (AC) Adrenergic_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene Promotes BDNF BDNF (Brain-Derived Neurotrophic Factor) BDNF_gene->BDNF Leads to Therapeutic_Effects Therapeutic Effects (Neuroplasticity, etc.) BDNF->Therapeutic_Effects

Caption: Norepinephrine reuptake inhibition signaling cascade.

Experimental Workflow

The following diagram illustrates the typical workflow for conducting an in vivo study to assess the antidepressant-like effects of a test compound using the Forced Swim Test.

G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Groups (Vehicle, Reboxetine, Comparators) acclimation->grouping pretest Day 1: FST Pre-test (15 min swim) grouping->pretest drug_admin Drug Administration (i.p. injection) pretest->drug_admin test Day 2: FST Test (5 min swim) drug_admin->test data_collection Video Recording of Immobility Time test->data_collection analysis Statistical Analysis (Comparison to Vehicle) data_collection->analysis end End analysis->end

Caption: Workflow for the Forced Swim Test in antidepressant screening.

References

A Comparative Guide to the ADME Properties of 2-Morpholin-4-YL-2-oxoethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles. Its presence can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of a drug's efficacy and safety. This guide provides an objective comparison of the anticipated ADME properties of "2-Morpholin-4-YL-2-oxoethanol" derivatives, using data from well-characterized morpholine-containing drugs as surrogates. The information is supported by detailed experimental protocols for key in vitro ADME assays.

Comparative ADME Data

To illustrate the potential ADME profiles of "this compound" derivatives, the following tables summarize key pharmacokinetic parameters of several marketed drugs containing a morpholine moiety. This data serves as a benchmark for researchers developing novel compounds with similar structural features.

Table 1: Permeability and Absorption of Selected Morpholine-Containing Drugs

CompoundTherapeutic ClassCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
GefitinibAntineoplastic>14~60
ReboxetineAntidepressant>14~94
AprepitantAntiemeticHigh~60-65
LinezolidAntibioticModerate~100

Data sourced from representative literature.

Table 2: Distribution of Selected Morpholine-Containing Drugs

CompoundPlasma Protein Binding (%)Volume of Distribution (Vd, L)
Gefitinib~901400
Reboxetine~97280-420
Aprepitant>95~70
Linezolid~3140-50

Data sourced from representative literature.

Table 3: Metabolism and Excretion of Selected Morpholine-Containing Drugs

CompoundPrimary Metabolizing EnzymesHalf-life (t½, hours)Major Route of Excretion
GefitinibCYP3A4, CYP2D6~48Feces
ReboxetineCYP3A4~12.5Urine
AprepitantCYP3A4~9-13Feces and Urine
LinezolidNon-enzymatic oxidation~4.5-5.5Urine

Data sourced from representative literature.

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below to enable researchers to generate their own comparative data.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a pre-determined threshold are used.

  • Transport Experiment:

    • The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration.

    • For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical (upper) chamber, and the basolateral (lower) chamber is filled with fresh transport buffer.

    • For basolateral-to-apical (B-A) permeability, the compound solution is added to the basolateral chamber, and the apical chamber contains fresh buffer.

    • The plate is incubated at 37°C with gentle shaking.

  • Sample Analysis: At predetermined time points, samples are collected from the receiver chamber and the concentration of the test compound is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare pooled human liver microsomes (HLMs) and an NADPH regenerating system.

  • Incubation:

    • The test compound is incubated with liver microsomes in a buffer solution at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system is also performed to assess non-CYP mediated metabolism or chemical instability.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

Protocol (Rapid Equilibrium Dialysis - RED):

  • Device Preparation: A RED device, which consists of a single-use plate with inserts divided by a semi-permeable membrane, is used.

  • Sample Preparation:

    • The test compound is added to human plasma at a specified concentration.

    • The plasma containing the test compound is added to one chamber of the RED insert, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer samples is determined by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form monolayer A->B C Measure TEER for monolayer integrity B->C D Add test compound to donor chamber C->D E Incubate at 37°C D->E F Collect samples from receiver chamber E->F G Analyze samples by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H G cluster_1 Liver Microsomal Stability Assay Workflow A Incubate test compound with liver microsomes B Initiate reaction with NADPH A->B C Collect aliquots at time points B->C D Terminate reaction with organic solvent C->D E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G G cluster_2 Plasma Protein Binding (RED) Assay Workflow A Add test compound to plasma B Load plasma and buffer into RED device A->B C Incubate to reach equilibrium B->C D Collect samples from both chambers C->D E Analyze by LC-MS/MS D->E F Calculate fraction unbound (fu) E->F

Head-to-head study of "2-Morpholin-4-YL-2-oxoethanol" and a standard-of-care drug

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: Morpholine Derivatives vs. Standard-of-Care in Oncology

Introduction

A direct head-to-head study of "2-Morpholin-4-YL-2-oxoethanol" against a standard-of-care drug is not feasible at this time due to the limited availability of public data on this specific compound. Searches for its mechanism of action, clinical studies, and research applications have not yielded sufficient information to perform a direct comparison. The morpholine moiety, however, is a recognized pharmacophore present in numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1]

This guide, therefore, presents a comparative analysis of a representative, recently studied morpholine-acetamide derivative with demonstrated anti-tumor properties against a well-established standard-of-care drug, cisplatin. The data and methodologies presented are based on a 2023 study on the "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates".[2] This comparison will provide researchers and drug development professionals with insights into the potential of this class of compounds in oncology.

The representative compound selected for this analysis is 2-((3-hydroxyphenyl)amino)-1-(morpholin-4-yl)ethan-1-one (compound 1h from the study) , which demonstrated significant inhibitory activity against the ID8 ovarian cancer cell line.

Head-to-Head Comparison: 2-((3-hydroxyphenyl)amino)-1-(morpholin-4-yl)ethan-1-one vs. Cisplatin

Quantitative Data Summary

The following table summarizes the in vitro efficacy of the morpholine derivative and cisplatin against the ID8 ovarian cancer cell line and their inhibitory activity against carbonic anhydrase, an enzyme implicated in tumor progression.

Compound Assay Metric Value Reference
2-((3-hydroxyphenyl)amino)-1-(morpholin-4-yl)ethan-1-one (1h)Ovarian Cancer Cell Line (ID8) ProliferationIC509.40 µM[2]
Cisplatin (Standard of Care)Ovarian Cancer Cell Line (ID8) ProliferationIC508.50 µM[2]
2-((3-hydroxyphenyl)amino)-1-(morpholin-4-yl)ethan-1-one (1h)Carbonic Anhydrase InhibitionIC508.12 µM[2]
Acetazolamide (Standard Inhibitor)Carbonic Anhydrase InhibitionIC507.51 µM[2]

Experimental Protocols

MTT Assay for Cell Viability

The anti-proliferative activity of the compounds against the ID8 ovarian cancer cell line was determined using the MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay.[2]

Methodology:

  • ID8 cells were seeded in 96-well plates and incubated.

  • The cells were treated with various concentrations of the test compounds (including the morpholine derivative and cisplatin) and incubated for a specified period.

  • Following treatment, the MTT reagent was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution was measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) was determined.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed Seed ID8 cells in 96-well plate treat Treat cells with test compounds seed->treat mtt Add MTT reagent treat->mtt formazan Incubate for formazan formation mtt->formazan dissolve Dissolve formazan crystals formazan->dissolve read Measure absorbance dissolve->read calculate Calculate cell viability and IC50 read->calculate

Experimental workflow for the MTT assay.
Carbonic Anhydrase Inhibition Assay

The inhibitory effect of the compounds on carbonic anhydrase (CA) was evaluated.[2]

Methodology:

  • A solution of the purified CA enzyme was prepared in a suitable buffer.

  • The test compound (at various concentrations) was pre-incubated with the enzyme solution.

  • The reaction was initiated by adding the substrate (e.g., p-nitrophenyl acetate).

  • The enzymatic activity was measured by monitoring the change in absorbance over time, corresponding to the hydrolysis of the substrate.

  • The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor.

  • The IC50 value was determined from the dose-response curve.

G cluster_0 Enzyme and Inhibitor Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis enzyme Prepare Carbonic Anhydrase solution preincubate Pre-incubate enzyme and inhibitor enzyme->preincubate inhibitor Prepare inhibitor dilutions inhibitor->preincubate substrate Add substrate (p-nitrophenyl acetate) preincubate->substrate measure Monitor absorbance change substrate->measure calculate Calculate % inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

Workflow for the Carbonic Anhydrase inhibition assay.

Potential Signaling Pathway

The inhibition of carbonic anhydrase and Hypoxia-Inducible Factor-1α (HIF-1α) suggests a potential mechanism of action for these morpholine derivatives in the tumor microenvironment.[2] Hypoxia (low oxygen) is a common feature of solid tumors and leads to the stabilization of HIF-1α, which in turn promotes the expression of genes involved in tumor survival, angiogenesis, and metastasis. Carbonic anhydrases, particularly CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which facilitates tumor invasion and metastasis. By inhibiting these pathways, the morpholine derivatives may disrupt the adaptive response of cancer cells to hypoxia.

G cluster_0 HIF-1α Pathway cluster_1 Carbonic Anhydrase Pathway hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a ca_ix Carbonic Anhydrase IX/XII Upregulation hypoxia->ca_ix gene_expression Target Gene Expression (e.g., VEGF, GLUT1) hif1a->gene_expression promotes angiogenesis Angiogenesis gene_expression->angiogenesis metabolism Altered Metabolism gene_expression->metabolism acidification Extracellular Acidification ca_ix->acidification catalyzes invasion Tumor Invasion acidification->invasion metastasis Metastasis acidification->metastasis morpholine Morpholine Derivative (e.g., compound 1h) morpholine->hif1a inhibits morpholine->ca_ix inhibits

Potential signaling pathways targeted by morpholine derivatives.

Conclusion

While data on "this compound" is scarce, the broader class of morpholine derivatives continues to be a promising area of research in medicinal chemistry. The representative morpholine-acetamide derivative discussed here demonstrates in vitro anti-tumor activity comparable to the standard-of-care drug cisplatin, with a potential mechanism of action involving the inhibition of key pathways in the tumor microenvironment. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and efficacy of these compounds in oncology.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Morpholin-4-yl-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Morpholin-4-yl-2-oxoethanol was found. The following guidance is based on the hazardous properties of structurally similar compounds, including 2-Morpholinoethanol, N-Acetylmorpholine, and Morpholine. Researchers must consult the specific SDS provided by the supplier for the exact compound and adhere to all local, state, and federal regulations.

The proper disposal of this compound is critical for maintaining laboratory safety and environmental protection. This guide provides comprehensive, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with related morpholine compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize waste containing this compound as hazardous. Based on related compounds, it is likely to be an irritant and may have other toxic properties.

  • Segregate this waste stream from other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting waste. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Ensure the container is in good condition and has a secure, tight-fitting lid.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: "This compound ".

  • Indicate the primary hazards. Based on related compounds, this may include "Irritant" and "Toxic".

  • Note the accumulation start date (the date the first drop of waste is added to the container).

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1]

  • Ensure secondary containment is in place to mitigate any potential leaks or spills.

5. Disposal:

  • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential damage to plumbing infrastructure.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][4]

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and hazards.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[3][5]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Seek Medical Attention: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5]

Hazard Profile of Structurally Related Compounds

The following table summarizes the hazards identified for compounds structurally similar to this compound. This information should be used to infer the potential hazards of the target compound in the absence of a specific SDS.

Hazard StatementAssociated Compound(s)Reference(s)
Causes serious eye irritation/damage2-Morpholinoethanol, N-Acetoacetylmorpholine[1][4]
Causes skin irritation2-Morpholinoethanol[1]
May cause respiratory irritation2-Morpholinoethanol[6]
May cause sensitization by skin contact2-Morpholinoethanol[1]
Harmful if swallowedMorpholine[7]
Toxic in contact with skin or if inhaledMorpholine[7]
Flammable liquid and vaporMorpholine

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream ppe->segregate container Use Labeled, Leak-Proof HDPE Container segregate->container storage Store in Designated, Secure, and Ventilated Area container->storage containment Ensure Secondary Containment storage->containment contact_ehs Contact EHS or Licensed Waste Contractor containment->contact_ehs documentation Provide Waste Information contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Proper Disposal pickup->end spill->ppe No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->container

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling 2-Morpholin-4-YL-2-oxoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Morpholin-4-YL-2-oxoethanol (CAS No. 51068-78-1) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, namely Morpholine and 2-Morpholinoethanol. It is imperative to consult the official SDS from the supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines recommended personal protective equipment (PPE), operational procedures for safe handling, and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on related morpholine compounds, this compound should be treated as a hazardous substance. Potential hazards include skin and eye irritation or damage, potential for sensitization, and possible harm if ingested or inhaled.[1] A comprehensive PPE plan is critical to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields and a face shield, or chemical safety goggles.Protects against splashes and potential vapors that can cause serious eye damage.[1][2]
Hands Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).Prevents skin contact, which may cause irritation or sensitization.[1][2]
Body Laboratory coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.Minimizes inhalation of potential vapors or aerosols.[1]
Feet Closed-toe shoes.Protects feet from spills.

Operational and Disposal Plans

Safe handling and disposal are paramount to ensure laboratory and environmental safety. The following procedural steps provide a framework for managing this compound from receipt to disposal.

Experimental Protocol: Standard Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an eyewash station and safety shower are accessible.[2]

    • Assemble all necessary PPE as outlined in Table 1.

    • Have spill control materials (e.g., absorbent pads, neutralizer) readily available.

  • Handling:

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the chemical. Use appropriate tools for transfers.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment used.

    • Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded immediately after use.[1]

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal start Start: Receive Chemical verify_sds Verify SDS Availability start->verify_sds risk_assessment Conduct Risk Assessment verify_sds->risk_assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prepare_hood Prepare Chemical Fume Hood gather_ppe->prepare_hood spill_kit Ensure Spill Kit is Ready prepare_hood->spill_kit don_ppe Don PPE spill_kit->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical monitor Monitor for Spills or Exposure handle_chemical->monitor spill_event Spill Occurs monitor->spill_event no_spill No Spill spill_event->no_spill No spill_cleanup Follow Spill Protocol spill_event->spill_cleanup Yes decontaminate Decontaminate Work Area & Equipment no_spill->decontaminate spill_cleanup->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe waste_disposal Dispose of Chemical Waste doff_ppe->waste_disposal wash_hands Wash Hands Thoroughly waste_disposal->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.